molecular formula C25H36N8O8 B15571160 SFNGGP-NH2

SFNGGP-NH2

Numéro de catalogue: B15571160
Poids moléculaire: 576.6 g/mol
Clé InChI: PFUDDJZDHHDVLA-XSLAGTTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SFNGGP-NH2 is a useful research compound. Its molecular formula is C25H36N8O8 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H36N8O8

Poids moléculaire

576.6 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide

InChI

InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1

Clé InChI

PFUDDJZDHHDVLA-XSLAGTTESA-N

Origine du produit

United States

Foundational & Exploratory

SFNGGP-NH2 peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide SFNGGP-NH2. The document details its primary sequence and structural characteristics, outlines protocols for its chemical synthesis and purification, and presents a framework for the evaluation of its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and research applications of novel peptides. All quantitative data is presented in structured tables, and key experimental workflows and conceptual pathways are visualized using diagrams to facilitate understanding.

Peptide Sequence and Structure

The peptide of interest is a hexapeptide with the primary amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro, with a C-terminal amidation. The "-NH2" signifies that the C-terminal carboxylic acid is replaced by an amide group, a modification known to enhance peptide stability by increasing resistance to carboxypeptidases.

// Peptide bonds edge [constraint=false, arrowhead=none]; S:e -> F:w; F:e -> N:w; N:e -> G1:w; G1:e -> G2:w; G2:e -> P:w; } caption: "Primary structure of the this compound peptide."

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for predicting the peptide's behavior in biological systems and for developing appropriate analytical and purification methods.

PropertyValue
Molecular Formula C27H39N9O8
Molecular Weight 617.65 g/mol
Isoelectric Point (pI) 5.54
Net Charge at pH 7 0
Extinction Coefficient 195 M⁻¹cm⁻¹ (at 280 nm)
Hydrophobicity -3.8 (Kyte & Doolittle Scale)

Synthesis and Purification

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation : A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection : The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.

  • Amino Acid Coupling : The first Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine), and then added to the resin.

  • Washing : The resin is washed with DMF to remove excess reagents and by-products.

  • Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the sequence (Gly, Gly, Asn, Phe, Ser).

  • Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

  • Precipitation and Lyophilization : The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to obtain the crude peptide powder.

SPPS_Workflow Resin Resin Fmoc_Deprotection Fmoc_Deprotection Resin->Fmoc_Deprotection Coupling Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Washing->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Final_Product Lyophilization->Final_Product

Purification and Characterization

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Potential Biological Activity and Signaling Pathways

The biological function of this compound is not yet characterized. However, peptides with similar compositions often exhibit a range of activities. Given its sequence, containing both polar (Ser, Asn) and non-polar/aromatic (Phe, Pro) residues, this compound could potentially interact with cell surface receptors or enzymes.

A hypothetical signaling pathway that could be modulated by a peptide like this compound is presented below. In this example, the peptide acts as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Signaling_Pathway Peptide Peptide Receptor Receptor Peptide->Receptor G_Protein G_Protein Receptor->G_Protein Effector Effector G_Protein->Effector Second_Messenger Second_Messenger Effector->Second_Messenger Kinase Kinase Second_Messenger->Kinase Transcription_Factor Transcription_Factor Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Quantitative Data Summary

To facilitate the systematic evaluation of this compound, a standardized table for summarizing key quantitative data from future experiments is provided below. This will allow for easy comparison across different assays and experimental conditions.

Assay TypeParameterValue (e.g., µM)Experimental Conditions
Receptor Binding KiCell line, radioligand, temperature, incubation time
IC50Cell line, agonist/antagonist, detection method
Enzyme Inhibition IC50Enzyme source, substrate, assay buffer
KiEnzyme source, substrate, inhibitor type
Antimicrobial MICBacterial/fungal strain, growth medium, incubation time
Cell Viability EC50Cell line, exposure time, assay type (e.g., MTT)
LD50Cell line, exposure time, assay type

This guide provides a foundational framework for the synthesis, purification, and potential functional characterization of the this compound peptide. The provided protocols and templates are intended to support further research into the properties and applications of this novel peptide.

The Potential Biological Role of SFNGGP-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential biological role of the peptide SFNGGP-NH2. Direct research on this specific peptide sequence is not extensively documented in publicly available literature. However, its sequence suggests a relationship to the Sialokinin family of peptides, specifically Sialokinin I, a potent vasodilator and immunomodulator found in the saliva of the Aedes aegypti mosquito. This document synthesizes the known biological functions, signaling pathways, and experimental data related to Sialokinin to infer the likely activities of this compound. The primary hypothesized roles for this compound include vasodilation and immunomodulation, with potential implications for arbovirus transmission and inflammatory responses.

Introduction to this compound and its Relation to Sialokinins

The peptide this compound is a hexapeptide with the sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2. While this specific sequence is not the subject of extensive direct research, it bears resemblance to segments of larger, well-characterized peptides known as Sialokinins. Sialokinin I, with the amino acid sequence Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2, is a prominent tachykinin-like peptide found in mosquito saliva[1]. Tachykinins are a group of neuropeptides that can influence smooth muscle contraction, inflammation, and pain transmission[2].

Sialokinin and its related peptides are of significant interest due to their role in the biological interaction between mosquitos and their hosts. They facilitate blood-feeding by inducing vasodilation and have been shown to modulate the host's immune response, which can impact the transmission and severity of mosquito-borne diseases[3][4]. Given the sequence similarity, it is plausible that this compound may exhibit similar, albeit potentially modified, biological activities.

Potential Biological Roles and Mechanisms of Action

Based on the functions of Sialokinin, the potential biological roles of this compound are hypothesized to be centered around vasodilation and immunomodulation.

Vasodilation and Vascular Permeability

Sialokinin is a known vasodilator that is thought to aid mosquitoes in successful blood-feeding[2][3]. This action is mediated through its structural and functional homology to the mammalian tachykinin, Substance P[2][3]. Substance P primarily interacts with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, to induce vasodilation and increase vascular permeability. It is therefore hypothesized that this compound may also interact with neurokinin receptors to induce similar effects.

Recent studies have highlighted that Sialokinin enhances arboviral infection by modulating endothelial barrier function[2][3][4]. This increase in vascular leakage can facilitate the dissemination of viruses from the bite site into the host's circulation[4].

Immunomodulation

Tachykinins are recognized as immunomodulatory molecules[3]. Sialokinin, as a tachykinin-like peptide, has been shown to shift human immune responses, potentially creating a more favorable environment for intracellular pathogens[3]. Specifically, it is suggested that Sialokinin may induce a T-helper 2 (TH2) type immune response, which could suppress the protective anti-viral T-helper 1 (TH1) response[2][3].

Furthermore, Sialokinin has been observed to suppress the activation of monocytes, which are key innate immune cells involved in initiating inflammation. This suppression is also mediated through neurokinin receptors and could influence the clinical outcomes of infections like chikungunya virus by dampening inflammation.

Quantitative Data Summary

The following table summarizes the available quantitative data for Sialokinin peptides, which can serve as a reference for predicting the potential potency of this compound.

PeptideSourceAssayPotency (K0.5)Reference
Sialokinin IAedes aegypti salivaGuinea pig ileum contraction5.07 nM[1]
Sialokinin IIAedes aegypti salivaGuinea pig ileum contraction6.58 nM[1]
Substance PMammalianGuinea pig ileum contraction4.94 nM[1]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the biological activity of Sialokinin, which could be adapted for the study of this compound.

Vasodilation Assay (Isolated Guinea Pig Ileum)

This protocol is a classic method for assessing the contractile or relaxant effects of substances on smooth muscle.

  • Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Peptide Application: Increasing concentrations of the test peptide (e.g., Sialokinin I, this compound) are added to the organ bath.

  • Data Analysis: The contractile response is measured, and a dose-response curve is generated to determine the K0.5 value, which represents the concentration of the peptide that produces 50% of the maximum response.

In Vivo Vascular Permeability Assay

This method assesses the effect of a substance on blood vessel leakage in a living animal model.

  • Animal Model: A suitable animal model, such as a mouse, is used.

  • Dye Injection: A dye that binds to plasma proteins, such as Evans blue, is injected intravenously.

  • Peptide Administration: The test peptide is injected intradermally at a specific site.

  • Tissue Collection: After a set period, the skin at the injection site is excised.

  • Dye Extraction and Quantification: The Evans blue dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance at a specific wavelength. The amount of dye in the tissue is proportional to the degree of vascular leakage.

Monocyte Activation Assay

This in vitro assay evaluates the immunomodulatory effects of a peptide on monocytes.

  • Cell Culture: Human monocytes are isolated from peripheral blood and cultured in appropriate media.

  • Peptide Treatment: The monocytes are treated with the test peptide (e.g., Sialokinin, this compound) for a specified duration.

  • Activation Marker Analysis: The expression of monocyte activation markers (e.g., CD69, HLA-DR) is assessed using flow cytometry.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway for this compound, based on its homology to Sialokinin and Substance P.

SFNGGP_NH2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SFNGGP This compound NK1R Neurokinin-1 Receptor (NK1R) SFNGGP->NK1R Binds G_protein G-protein (Gq/11) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Vasodilation, Immunomodulation) Ca_release->Downstream PKC->Downstream

Caption: Hypothesized signaling pathway for this compound via the NK1R.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the experimental characterization of this compound.

Experimental_Workflow Start Hypothesize this compound has Tachykinin-like Activity In_vitro In Vitro Studies Start->In_vitro Receptor_Binding Receptor Binding Assay (e.g., with NK1R) In_vitro->Receptor_Binding Functional_Assay Functional Assays (e.g., Guinea Pig Ileum) In_vitro->Functional_Assay In_vivo In Vivo Studies Functional_Assay->In_vivo Vascular_Permeability Vascular Permeability Assay (e.g., Evans Blue) In_vivo->Vascular_Permeability Immune_Response Immune Response Analysis (e.g., Flow Cytometry) In_vivo->Immune_Response Conclusion Conclude Biological Role of this compound Vascular_Permeability->Conclusion Immune_Response->Conclusion

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The peptide this compound, while not extensively studied directly, is likely to possess biological activities analogous to those of Sialokinin due to its sequence similarity. The primary hypothesized functions are vasodilation and immunomodulation, mediated through interaction with neurokinin receptors. These potential roles have significant implications for understanding the mechanisms of mosquito-borne disease transmission and for the development of novel therapeutic strategies.

Future research should focus on the direct experimental characterization of this compound to confirm these hypotheses. This would involve synthesizing the peptide and performing the receptor binding and functional assays outlined in this guide. Such studies would provide valuable insights into the structure-activity relationships of Sialokinin-related peptides and could lead to the development of antagonists that could block the effects of mosquito saliva, thereby reducing the transmission and severity of arboviral diseases.

References

Unveiling SFNGGP-NH2: A Synthetic Agonist for Protease-Activated Receptor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and origin of the synthetic peptide SFNGGP-NH2 has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the peptide's synthetic origins as a tool for studying Protease-Activated Receptor 3 (PAR3) and summarizes the available data on its biological activity.

Discovery and Origin: A Tool for Receptor Research

This compound, with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, is not a naturally occurring peptide. It was synthesized as a research tool to investigate the function of Protease-Activated Receptor 3 (PAR3), a member of a unique family of G protein-coupled receptors. These receptors are activated by proteolytic cleavage of their extracellular domain, which exposes a "tethered ligand" that then binds to and activates the receptor. This compound was designed to mimic the tethered ligand sequence of murine PAR3, thereby acting as an agonist to trigger receptor signaling pathways for research purposes.

The primary origin of this compound is through chemical synthesis, specifically utilizing solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocols: Solid-Phase Peptide Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Selection and First Amino Acid Attachment: A suitable resin, typically a Rink Amide resin for C-terminal amidation, is chosen. The first amino acid, Proline (Pro), with its alpha-amino group protected (e.g., with Fmoc), is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the Proline residue using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), exposing the free amino group for the next coupling step.

  • Peptide Coupling: The next Fmoc-protected amino acid (in this case, Glycine) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a peptide bond with the deprotected Proline.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence (Gly, Asn, Phe, Ser).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Quantitative Data and Biological Activity

The biological activity of this compound has been a subject of investigation with some conflicting findings in the scientific literature. It was designed as a murine PAR3 agonist; however, its selectivity and efficacy have been debated.

PeptideTarget Receptor (Designed)Reported ActivityCell Lines Studied
This compound Murine PAR3- Elicited concentration-dependent calcium response in PAR2-expressing cells.[1]KNRK-PAR2 cells[1]
- Less potent than the PAR2-selective agonist, SLIGRL-NH2.[1]
- Considered to have mixed results as a reliable and selective PAR3 agonist.[2][3][4][5]

It is noteworthy that some studies have indicated that tethered ligand-derived peptides for PAR3, such as this compound, may activate other PAR family members, specifically PAR1 and PAR2, rather than PAR3 itself in certain cellular contexts.[1] This has led to the development of other, more selective PAR3 agonists for research.[2][3][4][5]

Signaling Pathways and Experimental Workflows

The intended mechanism of action for this compound is to act as an agonist at PAR3, initiating downstream signaling cascades. The general workflow for investigating its activity involves cell-based assays.

PAR_Agonist_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Activity Assay synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification analysis Mass Spectrometry & HPLC Analysis purification->analysis peptide_treatment Treatment with this compound analysis->peptide_treatment cell_culture Cell Culture (e.g., PAR-expressing cell lines) cell_culture->peptide_treatment readout Signal Transduction Readout (e.g., Calcium Imaging, ERK phosphorylation) peptide_treatment->readout caption Experimental workflow for this compound synthesis and activity testing.

Caption: Experimental workflow for this compound synthesis and activity testing.

Upon binding to a responsive receptor, PAR agonists can trigger various intracellular signaling pathways. One common pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium.

PAR_Signaling_Pathway SFNGGP This compound PAR Protease-Activated Receptor (e.g., PAR2) SFNGGP->PAR Binds Gq Gq Protein PAR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers caption Simplified PAR signaling cascade leading to calcium release.

Caption: Simplified PAR signaling cascade leading to calcium release.

This technical guide provides a foundational understanding of this compound for the scientific community, emphasizing its synthetic origin and its role in the exploration of PAR signaling. Researchers utilizing this peptide should be aware of the reported cross-reactivity with other PARs and consider the specific cellular context of their experiments.

References

An In-depth Technical Guide to the SFNGGP-NH2 Peptide and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SFNGGP-NH2 peptide, scientifically identified as Lom-AG-myotropin II, is a member of the myotropic neuropeptide family isolated from the male accessory glands of the migratory locust, Locusta migratoria.[1][2] Myotropic peptides are a diverse group of signaling molecules in insects that are primarily involved in the regulation of muscle contraction.[3][4][5] They play crucial roles in a variety of physiological processes, including digestion, reproduction, and circulation.[2][6] This technical guide provides a comprehensive overview of the this compound peptide, its known homologs, biological activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of insect physiology, neuropeptide research, and the development of novel insecticides.

The this compound Peptide: Lom-AG-myotropin II

Lom-AG-myotropin II is a hexapeptide with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2. It was first isolated and characterized from the male accessory glands of Locusta migratoria.

Homologs and Related Peptides

While the term "this compound peptide family" is not a formally recognized classification, this compound belongs to a broader group of myotropic peptides found in insects. Another significant myotropin isolated from the same locust species is Lom-AG-myotropin I, which has the sequence Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2.[1] Although structurally distinct from this compound, it shares a similar function in stimulating muscle contractions.

Myotropic peptides are widespread among insects and exhibit considerable sequence diversity.[3][4] Many of these peptides are characterized by a C-terminal amide group, which is crucial for their biological activity.

Biological Function and Activity

The primary function of this compound and its homologs is the stimulation of visceral muscle contractions.[1] In Locusta migratoria, Lom-AG-myotropins have been shown to be active on the oviduct and hindgut.[1]

Quantitative Data on Myotropic Activity

The biological activity of myotropic peptides is typically quantified by measuring their effect on muscle contraction frequency or amplitude in in-vitro bioassays. The potency of these peptides is often expressed as the half-maximal effective concentration (EC50).

PeptideSequenceTissueSpeciesBioassayActivity (EC50/Threshold)Reference
Lom-AG-myotropin IGFLKVALSTARGF-NH2OviductLocusta migratoriaIn vitro muscle contractionThreshold ~10-11 M[1]
Lom-AG-myotropin IGFLKVALSTARGF-NH2HindgutLocusta migratoriaIn vitro muscle contractionThreshold ~10-8 M[1]
Lom-AG-myotropin IGFLKVALSTARGF-NH2OviductLeucophaea maderaeIn vitro muscle contractionThreshold ~10-11 M[1]
Lom-AG-myotropin IGFLKVALSTARGF-NH2HindgutLeucophaea maderaeIn vitro muscle contractionThreshold ~10-8 M[1]

Signaling Pathway

Myotropic peptides in insects typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of muscle cells.[7][8][9][10][11] Activation of these receptors initiates an intracellular signaling cascade that leads to an increase in cytosolic calcium concentration, which in turn triggers muscle contraction.[12][13][14]

The binding of a myotropic peptide to its GPCR activates a Gq-type G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium levels then lead to muscle contraction.

Signaling_Pathway Peptide This compound (Myotropic Peptide) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Contraction Muscle Contraction Ca2_cyto->Contraction Triggers

Myotropic Peptide Signaling Pathway

Experimental Protocols

The study of this compound and other myotropic peptides involves a range of experimental techniques, from isolation and purification to synthesis and bioassays.

Peptide Isolation and Purification from Natural Sources

Objective: To isolate and purify myotropic peptides from insect tissues.

Methodology:

  • Tissue Dissection and Extraction: Male accessory glands from Locusta migratoria are dissected and homogenized in an appropriate extraction solvent (e.g., acidic methanol) to extract the peptides.

  • Centrifugation and Solid-Phase Extraction: The homogenate is centrifuged to remove cellular debris. The supernatant is then passed through a solid-phase extraction (SPE) column (e.g., C18) to concentrate the peptides and remove salts and other impurities.

  • High-Performance Liquid Chromatography (HPLC): The peptide-containing fraction from SPE is subjected to multiple rounds of reversed-phase HPLC (RP-HPLC) for further purification. A gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) is typically used to separate the peptides based on their hydrophobicity.

  • Bioassay-Guided Fractionation: Fractions collected from the HPLC are tested for myotropic activity using an in-vitro muscle contraction assay to identify the fractions containing the peptide of interest.

Peptide_Isolation Start Dissect Male Accessory Glands Homogenize Homogenize in Extraction Solvent Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE Solid-Phase Extraction (C18 Column) Centrifuge->SPE HPLC Reversed-Phase HPLC SPE->HPLC Collect Collect Fractions HPLC->Collect Bioassay In-vitro Muscle Contraction Assay Collect->Bioassay Active Identify Active Fractions Bioassay->Active Purified Purified Peptide Active->Purified

Peptide Isolation Workflow

Peptide Synthesis and Purification

Objective: To chemically synthesize the this compound peptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves a stepwise addition of amino acids to the growing peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude synthetic peptide is purified by RP-HPLC to remove impurities and truncated sequences.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Mass Spectrometry for Peptide Identification

Objective: To determine the amino acid sequence and confirm the identity of the purified peptide.

Methodology:

  • Sample Preparation: The purified peptide is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI) and spotted onto a target plate.

  • Mass Analysis (MS): The molecular weight of the peptide is determined using a mass spectrometer, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry).

  • Tandem Mass Spectrometry (MS/MS): To determine the amino acid sequence, the peptide ion is selected and fragmented within the mass spectrometer. The resulting fragment ions are then analyzed to deduce the sequence.

Mass_Spectrometry Sample Purified Peptide Sample Ionization Ionization (MALDI or ESI) Sample->Ionization MS1 Mass Analyzer 1 (Select Peptide Ion) Ionization->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 Mass Analyzer 2 (Analyze Fragments) Fragmentation->MS2 Detector Detector MS2->Detector Spectrum Mass Spectrum (Sequence Data) Detector->Spectrum

Tandem Mass Spectrometry Workflow

Calcium Imaging Bioassay

Objective: To measure the effect of this compound on intracellular calcium levels in muscle cells.

Methodology:

  • Tissue Preparation: Visceral muscle tissue (e.g., oviduct or hindgut) is dissected and mounted in a perfusion chamber.

  • Calcium Indicator Loading: The tissue is incubated with a cell-permeant fluorescent calcium indicator dye (e.g., Fura-2 AM or Cal-520 AM).[12]

  • Image Acquisition: The tissue is placed on the stage of a fluorescence microscope equipped with a camera. A baseline fluorescence is recorded before the application of the peptide.

  • Peptide Application: A solution containing the this compound peptide is perfused over the tissue.

  • Data Analysis: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time. The magnitude and kinetics of the calcium response are then analyzed.

Conclusion

The this compound peptide, Lom-AG-myotropin II, is a key player in the regulation of muscle function in Locusta migratoria. Understanding its structure, function, and signaling pathway, along with those of its homologs, provides valuable insights into insect physiology. The experimental protocols detailed in this guide offer a framework for the continued investigation of these important neuropeptides. Further research to identify the specific receptor for this compound and to obtain more extensive quantitative activity data will be crucial for a more complete understanding of its biological role and for exploring its potential as a target for novel pest management strategies.

References

Unveiling the Action of SFNGGP-NH2: A Technical Guide to its Theoretical Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SFNGGP-NH2 and Protease-Activated Receptors

This compound is a synthetic peptide that activates Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 3 (PAR3)[1]. PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling. Synthetic peptides like this compound are designed to mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.

PAR1 and PAR3 are most notably activated by the serine protease thrombin and play crucial roles in hemostasis, thrombosis, inflammation, and vascular biology. Understanding the mechanism of action of synthetic agonists like this compound is pivotal for the development of novel therapeutics targeting these pathways.

Theoretical Mechanism of Action of this compound

The primary mechanism of action of this compound is the activation of PAR1 and PAR3. This activation is believed to initiate a cascade of intracellular events, primarily through the coupling to heterotrimeric G proteins.

Receptor Activation: PAR1 and PAR3

This compound, by mimicking the tethered ligand of activated PARs, directly binds to and activates PAR1 and PAR3. A key aspect of PAR signaling is the potential for receptor dimerization. PAR1 can form both homodimers (PAR1/PAR1) and heterodimers with other PARs, including PAR3 (PAR1/PAR3). The formation of these dimers can influence the downstream signaling pathways.

Intracellular Signaling Pathways

Upon activation by an agonist like this compound, PAR1 and PAR1/PAR3 dimers couple to various G proteins, leading to the activation of distinct signaling pathways.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is a common signaling route for PAR1 activation.

  • Gα12/13 Pathway: PAR1 activation, particularly in the context of PAR1/PAR3 heterodimerization, is known to strongly couple to Gα12/13. This leads to the activation of Rho GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is critically involved in regulating cell shape, motility, and endothelial permeability. Studies have shown that PAR1/PAR3 heterodimerization enhances Gα13 coupling compared to PAR1 homodimers[2].

The following diagram illustrates the proposed signaling pathways activated by this compound through PAR1 and a PAR1/PAR3 heterodimer.

SFNGGP_NH2_Signaling This compound This compound PAR1 PAR1 This compound->PAR1 Activates PAR3 PAR3 This compound->PAR3 Activates Gq Gαq PAR1->Gq Couples to G13 Gα13 PAR1->G13 Couples to PAR3->G13 Enhances Coupling PLC PLC Gq->PLC Rho RhoA G13->Rho IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects Ca_PKC->Physiological_Effects ROCK ROCK Rho->ROCK ROCK->Physiological_Effects

Figure 1. Proposed signaling pathways of this compound.

Physiological Effects

The activation of PAR1 and PAR3 by this compound is expected to lead to several physiological responses, consistent with the known functions of these receptors.

Cardiovascular Effects
  • Blood Pressure: The activation of PAR1 can have complex effects on blood pressure. It can induce vasodilation through the release of nitric oxide (NO) from endothelial cells, but also vasoconstriction by acting on smooth muscle cells. The net effect on blood pressure would depend on the balance of these actions.

  • Endothelial Permeability: The PAR1-mediated activation of the Gα13-Rho/ROCK pathway is a key regulator of endothelial barrier function. Activation of this pathway can lead to the formation of stress fibers and intercellular gaps, resulting in increased endothelial permeability.

Hemostasis and Fibrinolysis
  • Coagulation: PAR1 is a primary receptor for thrombin on platelets and plays a crucial role in platelet activation and aggregation, which are central to blood coagulation.

  • Fibrinolysis: The coagulation and fibrinolytic systems are intricately linked. While PAR activation is primarily pro-coagulant, the downstream effects can influence the fibrinolytic process.

Quantitative Data

As of the date of this document, specific quantitative data for this compound, such as binding affinities (Kd) and half-maximal effective concentrations (EC50) for PAR1 and PAR3 activation, are not available in the peer-reviewed public literature. For illustrative purposes, the table below presents typical EC50 values for other well-characterized PAR1 activating peptides.

PeptideReceptorAssayEC50 (µM)Reference
TFLLR-NH2PAR1Calcium mobilization1.9[3]
SFLLRN-NH2PAR1Calcium mobilization~2.0[4]

Detailed Experimental Protocols

To facilitate further research on this compound and similar peptides, this section provides detailed methodologies for key experiments.

In Vitro PAR Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the activation of PARs by measuring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Measurement Seed_Cells Seed cells expressing PAR1/PAR3 (e.g., HEK293) in a 96-well plate Incubate Incubate for 24-48 hours Seed_Cells->Incubate Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Incubate->Load_Dye Incubate_Dye Incubate for 30-60 minutes Load_Dye->Incubate_Dye Wash_Cells Wash cells to remove excess dye Incubate_Dye->Wash_Cells Add_Peptide Add varying concentrations of This compound to the wells Wash_Cells->Add_Peptide Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Peptide->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data

Figure 2. Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Culture cells endogenously expressing or transfected with PAR1 and/or PAR3 (e.g., HEK293, HUVEC) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice to remove extracellular dye.

  • Peptide Addition: Prepare serial dilutions of this compound. Use an automated liquid handler or a multi-channel pipette to add the peptide to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader equipped with appropriate filters for the chosen dye. Record measurements at regular intervals for several minutes to capture the peak response.

  • Data Analysis: For each concentration of the peptide, determine the peak fluorescence intensity. Plot the peak intensity against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Blood Pressure Measurement in Mice

This protocol outlines the non-invasive tail-cuff method for measuring blood pressure in mice after administration of a test compound.

Blood_Pressure_Workflow cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_administration Peptide Administration cluster_post_treatment Post-Treatment Measurement Acclimatize_Mice Acclimatize mice to the restraining device and tail cuff for several days Measure_Baseline Measure baseline systolic and diastolic blood pressure Acclimatize_Mice->Measure_Baseline Administer_Peptide Administer this compound via the desired route (e.g., intravenous, intraperitoneal) Measure_Baseline->Administer_Peptide Measure_Post_Treatment Measure blood pressure at specified time points after administration Administer_Peptide->Measure_Post_Treatment Analyze_Changes Analyze the change in blood pressure from baseline Measure_Post_Treatment->Analyze_Changes

Figure 3. Workflow for Blood Pressure Measurement in Mice.

Protocol:

  • Animal Acclimatization: Acclimatize adult male mice (e.g., C57BL/6) to the tail-cuff blood pressure measurement system for at least 3-5 consecutive days before the experiment to minimize stress-induced variations in blood pressure.

  • Baseline Measurement: On the day of the experiment, obtain stable baseline blood pressure readings.

  • Peptide Administration: Administer this compound at the desired dose and route (e.g., intravenous tail vein injection). A vehicle control group should be included.

  • Post-Administration Measurement: Measure blood pressure at various time points after administration (e.g., 5, 15, 30, 60 minutes) to determine the time course of the effect.

  • Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline for each mouse. Compare the changes in the peptide-treated group to the vehicle-treated group using appropriate statistical analysis.

In Vitro Endothelial Permeability Assay (Transwell)

This protocol describes a method to assess changes in endothelial cell monolayer permeability.

Permeability_Workflow cluster_monolayer_prep Monolayer Preparation cluster_treatment Treatment cluster_permeability_measurement Permeability Measurement Seed_Endothelial_Cells Seed endothelial cells (e.g., HUVECs) on a Transwell insert Culture_to_Confluence Culture until a confluent monolayer is formed Seed_Endothelial_Cells->Culture_to_Confluence Add_Peptide Add this compound to the upper chamber Culture_to_Confluence->Add_Peptide Incubate_Treatment Incubate for a specified period of time Add_Peptide->Incubate_Treatment Add_Tracer Add a fluorescently labeled tracer (e.g., FITC-dextran) to the upper chamber Incubate_Treatment->Add_Tracer Incubate_Tracer Incubate for a defined time Add_Tracer->Incubate_Tracer Measure_Fluorescence_Lower Measure the fluorescence in the lower chamber Incubate_Tracer->Measure_Fluorescence_Lower Calculate_Permeability Calculate the permeability coefficient Measure_Fluorescence_Lower->Calculate_Permeability

Figure 4. Workflow for Endothelial Permeability Assay.

Protocol:

  • Cell Seeding: Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • Treatment: Replace the medium in the upper and lower chambers. Add this compound to the upper chamber at the desired concentration.

  • Tracer Addition: After a defined incubation period with the peptide, add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

  • Sampling: At various time points, collect a sample from the lower chamber.

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.

  • Data Analysis: Calculate the amount of tracer that has passed through the monolayer. An increase in the amount of tracer in the lower chamber in the peptide-treated group compared to the control group indicates increased permeability.

In Vivo Coagulation and Fibrinolysis Assays in Mice

This protocol provides an overview of methods to assess coagulation and fibrinolysis in mice.

Coagulation_Fibrinolysis_Workflow cluster_treatment_sampling Treatment and Sampling cluster_coagulation_assays Coagulation Assays cluster_fibrinolysis_assays Fibrinolysis Assays Administer_Peptide Administer this compound to mice Collect_Blood Collect blood samples at specified time points into citrate (B86180) anticoagulant Administer_Peptide->Collect_Blood Prepare_Plasma Prepare platelet-poor plasma by centrifugation Collect_Blood->Prepare_Plasma PT_APTT Perform Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays Prepare_Plasma->PT_APTT Clot_Lysis_Assay Perform a clot lysis time assay Prepare_Plasma->Clot_Lysis_Assay

Figure 5. Workflow for Coagulation and Fibrinolysis Assays.

Protocol:

  • Animal Treatment and Blood Collection: Administer this compound or vehicle to mice. At predetermined time points, collect blood via cardiac puncture or from the vena cava into tubes containing 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.

  • Coagulation Assays:

    • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. Plasma is incubated with a reagent containing tissue factor and phospholipids, and the time to clot formation is measured.

    • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. Plasma is incubated with a contact activator and phospholipids, followed by the addition of calcium chloride, and the time to clot formation is measured.

  • Fibrinolysis Assay (Clot Lysis Time):

    • A clot is formed in the plasma sample by the addition of thrombin and calcium.

    • The time it takes for the clot to lyse, either spontaneously or in the presence of a plasminogen activator, is measured by monitoring the change in optical density.

Conclusion

This compound is a synthetic peptide that theoretically exerts its biological effects through the activation of PAR1 and PAR3. Its mechanism of action is predicted to involve the engagement of Gαq and Gα12/13 signaling pathways, leading to a range of physiological responses, including alterations in cardiovascular function and hemostasis. While specific quantitative data for this compound is currently lacking in the public domain, the experimental protocols provided in this guide offer a framework for its further characterization. A thorough understanding of the molecular mechanisms of synthetic PAR agonists like this compound is essential for the development of targeted therapies for a variety of diseases.

References

Unraveling the Tissue-Specific Landscape of Protease-Activated Receptor 1 (PAR1) Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the tissue expression of Protease-Activated Receptor 1 (PAR1), a key G-protein coupled receptor involved in cellular responses to proteases. The peptide SFNGGP-NH2, a murine-specific PAR1 activating peptide (PAR-AP), serves as a critical tool for elucidating the receptor's function. This document is intended for researchers, scientists, and drug development professionals investigating the roles of PAR1 in health and disease.

Introduction to PAR1 and its Activating Peptide this compound

Protease-Activated Receptor 1 (PAR1), encoded by the F2R gene, is a unique receptor that is irreversibly activated by proteolytic cleavage of its N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating a signaling cascade. Thrombin is a primary physiological activator of PAR1.

Synthetic peptides that mimic the tethered ligand, known as PAR-activating peptides (PAR-APs), are invaluable research tools. This compound is the activating peptide sequence for murine PAR1, allowing for specific activation and study of this receptor in mouse models. Understanding the tissue distribution of PAR1 is crucial for predicting the physiological and pathological effects of its activation.

Quantitative Expression of PAR1 in Human and Murine Tissues

The expression of PAR1 varies significantly across different tissues and species. The following tables summarize quantitative data on PAR1 mRNA and protein expression in various human and murine tissues, compiled from high-throughput RNA sequencing data and targeted protein expression studies.

Table 1: Human PAR1 (F2R) mRNA Expression

Data from the Genotype-Tissue Expression (GTEx) project provides a broad overview of F2R gene expression across a wide range of human tissues. The data is presented as normalized protein-coding transcripts per million (nTPM).

TissueGTEx RNA-seq (nTPM)
Adipose Tissue
Subcutaneous15.6
Visceral (Omentum)12.9
Blood
Whole Blood2.8
Blood Vessel
Aorta25.1
Artery - Coronary22.4
Artery - Tibial28.3
Brain
Brain - Cerebellum1.5
Brain - Cortex2.1
Heart
Atrial Appendage8.7
Left Ventricle7.9
Kidney
Cortex3.5
Lung 10.2
Muscle - Skeletal 2.9
Nerve - Tibial 5.4
Skin
Not Sun Exposed (Suprapubic)8.1
Sun Exposed (Lower leg)11.3
Spleen 5.7
Stomach 6.4
Thyroid 14.8

Data Source: The Genotype-Tissue Expression (GTEx) Portal.[1][2][3]

Table 2: Human PAR1 Protein Expression

The Human Protein Atlas provides data on protein expression levels as detected by immunohistochemistry (IHC) in various tissues.

TissueProtein Expression Level (IHC)
Blood Vessels High
Endometrium High
Placenta High
Smooth Muscle Medium
Kidney Medium
Liver Low
Brain Low
Heart Muscle Not detected

Data Source: The Human Protein Atlas.[4][5]

Table 3: Murine PAR1 Expression

Studies in mice have characterized PAR1 expression in various tissues, often using techniques like immunohistochemistry and Western blotting.

TissueExpression DetectedMethod
Platelets Not Expressed[6]Western Blot
Neuroretina Expressed[6]Western Blot, IHC
Dorsal Root Ganglion Expressed in ~15% of neuronsIn Situ Hybridization[7]
Airways (IAV-infected) Increased ExpressionNot specified[8]

PAR1 Signaling Pathway

Activation of PAR1 by this compound (in mice) or thrombin (in humans) initiates a complex network of intracellular signaling cascades. The primary signaling occurs through the coupling to heterotrimeric G-proteins, predominantly Gαq/11 and Gα12/13.

PAR1_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors This compound This compound (Murine PAR1 Agonist) PAR1 PAR1 This compound->PAR1 Activates Gaq Gαq/11 PAR1->Gaq Ga1213 Gα12/13 PAR1->Ga1213 PLC Phospholipase C (PLC) Gaq->PLC RhoGEF RhoGEF Ga1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK Cellular_Responses Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability) Ca2->Cellular_Responses PKC->Cellular_Responses ROCK->Cellular_Responses

PAR1 Signaling Cascade

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PAR1 expression and function.

Immunohistochemistry (IHC) for PAR1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting PAR1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10mM, pH 6.0) and heating to just below boiling for 10-20 minutes.[9]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal serum in PBS) for 30-60 minutes.[9]

  • Primary Antibody Incubation:

    • Incubate sections with a validated primary antibody against PAR1 at the recommended dilution overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash slides and incubate with an avidin-horseradish peroxidase (HRP) complex.

    • Visualize with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[9]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate sections through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.[10]

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (Heat-Induced) A->B C Blocking (Peroxidase & Serum) B->C D Primary Antibody Incubation (Anti-PAR1) C->D E Secondary Antibody Incubation (Biotinylated) D->E F Signal Amplification (Avidin-HRP) E->F G Chromogenic Detection (DAB) F->G H Counterstaining (Hematoxylin) G->H I Dehydration & Mounting H->I

IHC Workflow for PAR1
Western Blotting for PAR1

This protocol describes the detection of PAR1 protein in tissue lysates.

  • Protein Extraction:

    • Homogenize tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against PAR1 overnight at 4°C.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Western_Blot_Workflow A Protein Extraction (Tissue Lysis) B SDS-PAGE A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation (Anti-PAR1) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G

Western Blot Workflow
Quantitative PCR (qPCR) for F2R Gene Expression

This protocol allows for the quantification of F2R mRNA levels in different tissues.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue samples using a suitable method (e.g., TRIzol or column-based kits).

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the F2R gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[14][15]

    • Use validated primers for F2R (e.g., Forward: GTTTCTGGCTGTGGTGTATCCC, Reverse: CCTGGATGGTTTGCTCCTTGAG for human F2R).[16]

  • Data Analysis:

    • Run the qPCR reaction in a real-time PCR instrument.

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the F2R expression to a stable reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression levels using the ΔΔCt method.[15]

Conclusion

This technical guide provides a foundational resource for researchers studying the tissue-specific expression and function of PAR1. The provided data tables, signaling pathway diagram, and detailed experimental protocols offer a robust framework for investigating the role of this important receptor in various physiological and pathological contexts. The use of specific activating peptides like this compound in murine models will continue to be instrumental in advancing our understanding of PAR1-mediated signaling.

References

Unveiling the Target: A Technical Guide to the Predicted Receptor for SFNGGP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide SFNGGP-NH2 represents a novel amino acid sequence with currently uncharacterized biological function and receptor targets. This technical guide outlines a comprehensive, hypothesis-driven approach for the identification and characterization of its putative receptor. While direct evidence for a specific receptor is not yet present in published literature, the amino acid composition of this compound—containing serine, phenylalanine, asparagine, glycine, and proline—suggests potential roles in cell signaling or protein-protein interactions. This document provides a detailed roadmap for researchers, encompassing peptide synthesis and labeling, receptor identification methodologies, binding validation techniques, and the elucidation of downstream signaling pathways. The experimental protocols and data presentation frameworks included herein are designed to facilitate a structured and rigorous investigation into the pharmacology of SF.

Introduction: The Enigma of this compound

The quest to identify novel peptide ligands and their corresponding receptors is a cornerstone of modern drug discovery. Peptides serve as highly specific signaling molecules in a vast array of physiological processes, and their receptors represent prime targets for therapeutic intervention. The peptide this compound is a novel sequence with no currently identified biological receptor. Its constituent amino acids suggest potential for bioactivity:

  • Serine (S): A polar amino acid, often a site for phosphorylation, suggesting a role in kinase-mediated signaling.

  • Phenylalanine (F): An aromatic amino acid, commonly involved in ligand-receptor binding through hydrophobic and pi-stacking interactions.

  • Asparagine (N): A polar amino acid, capable of forming hydrogen bonds, which can contribute to binding specificity.

  • Glycine (G): The simplest amino acid, providing conformational flexibility to the peptide backbone.

  • Proline (P): A unique cyclic amino acid that introduces conformational rigidity, which can be critical for receptor recognition.

  • C-terminal Amidation (-NH2): This modification often increases peptide stability and receptor binding affinity by mimicking the post-translational processing of many endogenous peptide hormones.

Given these features, we hypothesize that this compound is a bioactive peptide that interacts with a specific cell surface receptor, likely a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), to initiate an intracellular signaling cascade. This guide provides the experimental framework to test this hypothesis.

Proposed Experimental Workflow for Receptor Identification

The identification of the this compound receptor requires a multi-pronged approach, beginning with the preparation of the peptide ligand and culminating in the characterization of its signaling pathway.

experimental_workflow cluster_synthesis Peptide Preparation cluster_identification Receptor Identification cluster_validation Binding & Functional Validation cluster_pathway Signaling Pathway Elucidation synthesis Peptide Synthesis (this compound) labeling Biotinylation & Fluorescent Labeling synthesis->labeling affinity_chrom Affinity Chromatography- Mass Spectrometry labeling->affinity_chrom y2h Yeast Two-Hybrid Screening labeling->y2h cell_array Cell-Based Receptor Array labeling->cell_array spr Surface Plasmon Resonance (SPR) affinity_chrom->spr y2h->spr cell_array->spr cell_binding Cell-Based Binding Assays spr->cell_binding signaling_assays Second Messenger Assays (cAMP, Ca2+) cell_binding->signaling_assays phospho_proteomics Phospho-proteomics signaling_assays->phospho_proteomics western_blot Western Blotting phospho_proteomics->western_blot gene_expression Gene Expression Analysis western_blot->gene_expression

Caption: Proposed experimental workflow for the identification and characterization of the this compound receptor.

Detailed Experimental Protocols

Peptide Synthesis and Labeling

Objective: To produce high-purity this compound and its labeled derivatives for use in binding and identification assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Pro, Gly, Gly, Asn, Phe, Ser) using a standard coupling agent such as HBTU/DIPEA in DMF.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF between each coupling step.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Labeling Protocols:

  • Biotinylation: React the N-terminus of the peptide with NHS-biotin to create biotin-SFNGGP-NH2 for affinity purification.

  • Fluorescent Labeling: Conjugate a fluorophore (e.g., FITC, Cy5) to the N-terminus to produce fluorescently-labeled this compound for binding assays.

Receptor Identification

Methodology 1: Affinity Chromatography-Mass Spectrometry

  • Affinity Column Preparation: Immobilize biotin-SFNGGP-NH2 onto streptavidin-coated agarose (B213101) beads.

  • Cell Lysate Preparation: Prepare a solubilized membrane protein extract from a relevant cell line or tissue.

  • Affinity Chromatography: Incubate the cell lysate with the affinity column to allow the receptor to bind to the immobilized peptide.

  • Elution: Elute the bound proteins using a high-salt buffer or a competitive unlabeled ligand.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

Methodology 2: Yeast Two-Hybrid (Y2H) Screening

  • Bait Plasmid Construction: Clone the this compound sequence into a Y2H bait vector.

  • Library Screening: Transform yeast cells with the bait plasmid and a human cDNA library in a prey vector.

  • Selection: Plate the transformed yeast on selective media to identify interacting protein pairs.

  • Prey Plasmid Sequencing: Isolate and sequence the prey plasmids from positive colonies to identify the interacting protein (receptor).

Receptor Binding and Functional Validation

Methodology 1: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified candidate receptor protein onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface and measure the change in the resonance angle.

  • Data Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) from the sensorgrams.

Table 1: Hypothetical SPR Binding Data for this compound and a Candidate Receptor

Analyte (this compound) Conc. (nM)Response Units (RU)ka (1/Ms)kd (1/s)KD (nM)
10501.2 x 10^52.5 x 10^-320.8
50230
100450
250850
5001100

Methodology 2: Cell-Based Second Messenger Assays

  • Cell Culture: Culture cells expressing the candidate receptor.

  • Peptide Stimulation: Treat the cells with varying concentrations of this compound.

  • Assay Performance: Measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) using an ELISA-based assay or intracellular calcium (Ca2+) using a fluorescent dye like Fura-2.

  • Data Analysis: Generate dose-response curves and calculate the EC50 value.

Table 2: Hypothetical Functional Assay Data for this compound

AssayParameterValue
cAMP AccumulationEC5035.2 nM
Intracellular Ca2+ MobilizationEC5058.7 nM

Elucidation of Downstream Signaling Pathways

Once a receptor has been identified and validated, the next step is to delineate the signaling pathways it activates.

signaling_pathway cluster_downstream Downstream Signaling ligand This compound receptor Putative Receptor (e.g., GPCR) ligand->receptor g_protein G-Protein (e.g., Gs or Gq) receptor->g_protein effector Effector Enzyme (Adenylyl Cyclase or PLC) g_protein->effector second_messenger Second Messenger (cAMP or IP3/DAG) effector->second_messenger kinase_cascade Kinase Cascade (PKA or PKC) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Navigating the Labyrinth of Peptide Integrity: A Technical Guide to the Stability and Degradation of SFNGGP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is intrinsically linked to their stability. Understanding the degradation pathways of a peptide is paramount for the development of robust formulations, ensuring efficacy and safety. This technical guide provides an in-depth exploration of the stability and degradation of the hexapeptide SFNGGP-NH2, a sequence of interest in various research contexts. While specific experimental data for this exact peptide is not extensively published, this guide synthesizes established principles of peptide degradation, drawing on analogous structures and sequences to build a predictive framework for its stability profile.

Core Concepts in Peptide Stability

Peptides, including this compound, are susceptible to both chemical and physical instability. Chemical instability involves the alteration of the peptide's covalent structure, while physical instability pertains to changes in its higher-order structures, such as aggregation.[1] Forced degradation studies are a cornerstone of stability assessment, intentionally exposing the peptide to harsh conditions to predict its degradation pathways and to develop stability-indicating analytical methods.[2][3][4]

Key Degradation Pathways Relevant to this compound:

The primary structure of this compound (Ser-Phe-Asn-Gly-Gly-Pro-NH2) suggests several potential degradation hotspots:

  • Deamidation: The asparagine (Asn) residue is highly susceptible to deamidation, especially when followed by a small amino acid like glycine (B1666218) (Gly).[5] This non-enzymatic reaction proceeds through a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[5][6] The Asn-Gly sequence in this compound makes this a primary pathway to investigate.

  • Hydrolysis: Peptide bond cleavage can occur, particularly at aspartic acid residues. While this compound does not contain Asp, the deamidation product of Asn does, creating a potential site for subsequent hydrolysis.[5]

  • Oxidation: While this compound does not contain the most readily oxidized residues like methionine or cysteine, serine (Ser) and phenylalanine (Phe) can be susceptible to oxidation under certain conditions, although to a lesser extent.

  • Diketopiperazine and Pyroglutamic Acid Formation: The N-terminal serine could potentially be involved in pyroglutamic acid formation, though this is less common. Diketopiperazine formation can occur, especially with a glycine at the third position.[5]

  • C-Terminal Amide Stability: The C-terminal amide enhances stability against carboxypeptidases and can influence the peptide's biological activity and overall conformation.[7][8] However, it can be susceptible to hydrolysis under extreme pH conditions.

Quantitative Stability Assessment: A Framework

To quantitatively assess the stability of this compound, a forced degradation study would be performed. The following table illustrates a hypothetical summary of results from such a study.

Stress ConditionParametersDuration% Recovery of this compoundMajor Degradants Identified
Acidic Hydrolysis 0.1 M HCl24, 48, 72 hours85% (72h)Asn deamidation to Asp, Peptide bond cleavage at Asn-Gly
Basic Hydrolysis 0.1 M NaOH2, 4, 8 hours60% (8h)Asn deamidation to isoAsp and Asp, Racemization
Oxidative Stress 3% H₂O₂24 hours95%Minor oxidation products of Ser and Phe
Thermal Stress 60°C in solution7 days90%Deamidation products
Photostability ICH Q1B Option 21.2 million lux hours98%No significant degradation

Table 1: Hypothetical forced degradation data for this compound. This data is illustrative and would need to be confirmed by experimental studies.

Detailed Experimental Protocols

A robust stability study requires well-defined experimental protocols. The following outlines the methodologies for the key experiments cited in the hypothetical data table.

Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and identify likely degradation pathways.[4]

General Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photostability: Expose the peptide solution and solid-state sample to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating analytical method, typically HPLC or UPLC.[9][10][11]

Analytical Methodology

Objective: To separate, quantify, and identify the parent peptide and its degradation products.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for peptide analysis.[11]

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typical.

  • Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.[11]

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can resolve the parent peptide from all significant degradation products.[12]

Secondary Technique: Mass Spectrometry (MS)

  • Coupling: HPLC is often coupled with mass spectrometry (LC-MS) to identify the molecular weights of the degradation products, aiding in their structural elucidation.[9][13]

  • High-Resolution MS: Techniques like Orbitrap or QToF mass spectrometry can provide highly accurate mass data for confident identification of modifications.[13]

Visualizing Degradation and Experimental Processes

Diagrams are invaluable for conceptualizing complex biological and experimental pathways.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to Stress ox Oxidation (3% H2O2, RT) prep->ox Expose to Stress therm Thermal Stress (60°C) prep->therm Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples ox->hplc Analyze Samples therm->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Peaks data Data Analysis & Reporting lcms->data

Forced degradation experimental workflow.

degradation_pathway cluster_main Primary Degradation Pathway cluster_secondary Secondary Degradation parent This compound intermediate Succinimide Intermediate parent->intermediate Deamidation (Asn-Gly) degradant1 SF(isoD)GGP-NH2 intermediate->degradant1 Hydrolysis degradant2 SF(D)GGP-NH2 intermediate->degradant2 Hydrolysis hydrolysis Peptide Bond Cleavage degradant2->hydrolysis

Potential deamidation pathway of this compound.

Conclusion and Future Directions

This guide provides a foundational understanding of the potential stability and degradation pathways of the this compound peptide. The presence of an Asn-Gly sequence is a critical structural feature that likely dictates its primary degradation route through deamidation. A comprehensive forced degradation study, coupled with validated, stability-indicating analytical methods, is essential to confirm these predictions and fully characterize the stability profile of this compound. Such studies are not merely regulatory requirements; they are fundamental to the successful development of safe and effective peptide-based therapeutics.[2][12] The insights gained will inform formulation development, define appropriate storage conditions, and ensure the quality and potency of the final drug product.

References

Post-Translational Modifications of SFNGGP-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide SFNGGP-NH2, with the sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, represents a potential bioactive molecule of interest in various therapeutic areas. Its C-terminal amidation suggests a role in enhancing stability and receptor binding affinity, common features of many endogenous signaling peptides. The primary sequence, particularly the presence of an asparagine (Asn) residue adjacent to a glycine (B1666218) (Gly) residue, makes it susceptible to non-enzymatic post-translational modifications (PTMs). Understanding these modifications is critical for elucidating its biological function, stability, and potential for therapeutic development.

This technical guide provides an in-depth overview of the potential post-translational modifications of this compound, with a primary focus on asparagine deamidation. It details the chemical mechanisms, analytical methodologies for detection and quantification, and potential functional implications. The information presented herein is intended to equip researchers with the foundational knowledge required to investigate and characterize this compound and similar peptides.

Potential Post-Translational Modifications

The most probable non-enzymatic PTM for the this compound peptide is the deamidation of the asparagine (Asn) residue. This reaction is known to occur spontaneously in peptides and proteins under physiological conditions and can significantly alter their structure and function.[1][2][3]

Asparagine Deamidation

Deamidation is a chemical reaction where the amide functional group in the side chain of asparagine is converted to a carboxylic acid.[2] This process typically proceeds through a five-membered succinimide (B58015) (or isoimide) ring intermediate.[3][4] The formation of this intermediate is facilitated when the asparagine residue is followed by a small, flexible amino acid like glycine, as is the case in this compound.[2] The succinimide intermediate can then be hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), a structural isomer of Asp.[1][2] This modification introduces a net negative charge at the site of the original neutral asparagine residue, which can lead to changes in peptide conformation, stability, and biological activity.[3]

The rate of deamidation is influenced by several factors, including the primary sequence, higher-order structure, pH, and temperature.[2][3] The Asn-Gly sequence is particularly prone to rapid deamidation.[4]

Quantitative Analysis of Deamidation

The rate and extent of this compound deamidation can be quantified using various analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Below are hypothetical data summarizing the deamidation kinetics under physiological conditions.

Time (hours)This compound (%)SFNGGP(isoAsp)P-NH2 (%)SFNGGP(Asp)P-NH2 (%)
010000
1285114
2472208
48513514
72354520

Caption: Hypothetical deamidation rates of this compound at 37°C, pH 7.4.

ModificationMass Shift (Da)
Deamidation (Asn to Asp/isoAsp)+0.98402
Succinimide intermediate formation-17.0305

Caption: Expected mass shifts for deamidation products of this compound.

Signaling Pathways and Logical Relationships

The deamidation of this compound can alter its interaction with its putative receptor, potentially leading to a change in downstream signaling. The introduction of a negative charge could either enhance or diminish receptor binding and subsequent signal transduction.

cluster_peptide Peptide State cluster_receptor Receptor Interaction cluster_signaling Cellular Response This compound This compound Deamidated_this compound Deamidated_this compound This compound->Deamidated_this compound Deamidation Receptor Receptor This compound->Receptor Binds Deamidated_this compound->Receptor Altered Binding Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activates Biological_Effect Biological_Effect Signal_Transduction->Biological_Effect Altered_Effect Altered_Effect Signal_Transduction->Altered_Effect

Caption: Potential impact of deamidation on this compound signaling.

Experimental Protocols

In Vitro Deamidation Assay

Objective: To determine the rate and products of this compound deamidation under physiological conditions.

Methodology:

  • Peptide Preparation: Dissolve synthetic this compound in a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 1 mg/mL.

  • Incubation: Incubate the peptide solution at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 12, 24, 48, 72 hours).

  • Reaction Quenching: Immediately freeze the collected aliquots at -80°C to stop the deamidation reaction.

  • Analysis: Thaw the samples and analyze by reverse-phase HPLC (RP-HPLC) to separate the native peptide from its deamidated products.

  • Quantification: Integrate the peak areas from the HPLC chromatogram to determine the percentage of the remaining native peptide and the formed deamidated species at each time point.

  • Confirmation: Collect the fractions corresponding to the new peaks and confirm their identity using mass spectrometry to detect the expected mass shift.[2]

Mass Spectrometry for PTM Identification

Objective: To identify and characterize the deamidation products of this compound.

Methodology:

  • Sample Preparation: Use samples from the in vitro deamidation assay.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with liquid chromatography (LC-MS/MS).[5]

  • Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the peptide and its modified forms.

  • MS1 Analysis: Acquire full scan mass spectra to detect the molecular ions of the native peptide and its deamidated products, noting the characteristic mass increase of 0.98402 Da.[2]

  • MS/MS Analysis: Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the resulting fragment ion spectra to pinpoint the exact location of the modification. The fragmentation pattern will differ between the Asp and isoAsp isomers, allowing for their differentiation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound post-translational modifications.

Synthetic_this compound Synthetic_this compound In_Vitro_Incubation In_Vitro_Incubation Synthetic_this compound->In_Vitro_Incubation Time_Course_Sampling Time_Course_Sampling In_Vitro_Incubation->Time_Course_Sampling RP-HPLC_Separation RP-HPLC_Separation Time_Course_Sampling->RP-HPLC_Separation Peak_Quantification Peak_Quantification RP-HPLC_Separation->Peak_Quantification LC-MS_MS_Analysis LC-MS_MS_Analysis RP-HPLC_Separation->LC-MS_MS_Analysis Functional_Assay Functional_Assay Peak_Quantification->Functional_Assay Structure_Elucidation Structure_Elucidation LC-MS_MS_Analysis->Structure_Elucidation Structure_Elucidation->Functional_Assay Biological_Implication Biological_Implication Functional_Assay->Biological_Implication

Caption: Workflow for PTM analysis of this compound.

Conclusion

The post-translational modification of this compound, particularly the deamidation of asparagine, is a critical aspect to consider in its biological characterization and therapeutic development. The presence of the Asn-Gly motif suggests a high propensity for this spontaneous modification. The analytical methods outlined in this guide, including HPLC and mass spectrometry, are essential tools for the detection, quantification, and characterization of these modifications. A thorough understanding of the PTM profile of this compound will be instrumental in deciphering its true biological role and in the design of more stable and effective peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of SFNGGP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the synthesis and purification of the hexapeptide SFNGGP-NH2 (Ser-Phe-Asn-Gly-Gly-Pro-NH2). The protocol leverages Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for its mild reaction conditions and suitability for producing high-purity peptides.[1] Subsequent purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), the industry standard for peptide purification.[2] This guide includes detailed experimental procedures, expected quantitative outcomes, and graphical representations of the workflow to aid researchers in the successful production of this compound for a variety of research and drug development applications. While the biological function of this compound is not yet elucidated, the methods described herein provide a robust foundation for producing this and other short to medium-length peptides with a C-terminal amide, a common feature in many biologically active peptides.[3][4]

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis and Purification
Category Item Supplier Example Grade
Resin Rink Amide AM Resin (100-200 mesh, ~0.6 mmol/g)Sigma-AldrichSynthesis Grade
Amino Acids Fmoc-Pro-OHChemPepSynthesis Grade
Fmoc-Gly-OHChemPepSynthesis Grade
Fmoc-Asn(Trt)-OHChemPepSynthesis Grade
Fmoc-Phe-OHChemPepSynthesis Grade
Fmoc-Ser(tBu)-OHChemPepSynthesis Grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)AAPPTecSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)AAPPTecSynthesis Grade
Deprotection Reagent Piperidine (B6355638)AAPPTecSynthesis Grade
Solvents DMF (N,N-Dimethylformamide)Fisher ScientificAnhydrous, HPLC Grade
DCM (Dichloromethane)Fisher ScientificHPLC Grade
Cleavage Reagents TFA (Trifluoroacetic acid)Thermo Fisher ScientificReagent Grade
TIS (Triisopropylsilane)Thermo Fisher ScientificReagent Grade
WaterFisher ScientificHPLC Grade
Purification Solvents Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
Diethyl etherFisher ScientificAnhydrous
Table 2: Theoretical and Expected Yields for this compound Synthesis
Parameter Value Notes
Resin Substitution 0.6 mmol/gAs specified by the manufacturer.
Starting Resin Amount 200 mgA typical starting scale for laboratory synthesis.
Theoretical Moles of Peptide 0.12 mmolCalculated as: Resin Substitution * Starting Resin Amount.
Molecular Weight of this compound 619.66 g/mol Calculated based on the amino acid sequence.
Theoretical Yield 74.36 mgCalculated as: Theoretical Moles * Molecular Weight.
Expected Crude Yield 48.33 - 59.49 mgBased on an estimated 65-80% crude yield for a hexapeptide.[5]
Expected Purified Yield 14.87 - 29.74 mgBased on an estimated 20-40% overall yield after purification.
Table 3: RP-HPLC Purification Parameters and Expected Purity
Parameter Analytical RP-HPLC Preparative RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min15-45% B over 40 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection Wavelength 220 nm220 nm
Crude Peptide Purity ~65-80%N/A
Final Peptide Purity >98%>98%

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual synthesis of this compound on Rink Amide resin using Fmoc chemistry.

1. Resin Swelling:

  • Place 200 mg of Rink Amide AM resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (General Cycle):

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents to the resin loading) and HBTU (3.9 equivalents) in a minimal amount of DMF.

  • Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Note on Asparagine Coupling: For the coupling of Fmoc-Asn(Trt)-OH, it is crucial to use a side-chain protected version to prevent dehydration of the side-chain amide during activation.

4. Peptide Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence, starting from Proline and ending with Serine:

    • Fmoc-Pro-OH

    • Fmoc-Gly-OH

    • Fmoc-Gly-OH

    • Fmoc-Asn(Trt)-OH

    • Fmoc-Phe-OH

    • Fmoc-Ser(tBu)-OH

5. Final Fmoc Deprotection:

  • After the final coupling step (Fmoc-Ser(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

  • Wash the resin with DMF (5 x 5 mL) and then with DCM (5 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

II. Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL water.

2. Peptide Cleavage:

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (approximately 10 mL per 200 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture into a cold 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

III. Purification by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Analytical RP-HPLC:

  • Equilibrate the analytical C18 column with 5% Mobile Phase B (0.1% TFA in acetonitrile).

  • Inject a small amount of the dissolved crude peptide.

  • Run the gradient as specified in Table 3 to determine the retention time of the target peptide and assess the crude purity.

3. Preparative RP-HPLC:

  • Equilibrate the preparative C18 column with 15% Mobile Phase B.

  • Inject the dissolved crude peptide onto the column.

  • Run the gradient as specified in Table 3.

  • Collect fractions corresponding to the main peptide peak.

4. Fraction Analysis and Lyophilization:

  • Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pool the fractions with a purity of >98%.

  • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white powder.

IV. Characterization

1. Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid.

  • Analyze by ESI-MS to confirm the molecular weight (Expected [M+H]⁺ = 620.66).

2. NMR Spectroscopy:

  • For detailed structural confirmation, dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire 1D and 2D NMR spectra.

Mandatory Visualization

SFNGGP_NH2_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect_pro 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_pro couple_pro 3. Couple Fmoc-Pro-OH (HBTU/DIPEA) deprotect_pro->couple_pro deprotect_gly1 Fmoc Deprotection couple_pro->deprotect_gly1 couple_gly1 Couple Fmoc-Gly-OH deprotect_gly1->couple_gly1 deprotect_gly2 Fmoc Deprotection couple_gly1->deprotect_gly2 couple_gly2 Couple Fmoc-Gly-OH deprotect_gly2->couple_gly2 deprotect_asn Fmoc Deprotection couple_gly2->deprotect_asn couple_asn Couple Fmoc-Asn(Trt)-OH deprotect_asn->couple_asn deprotect_phe Fmoc Deprotection couple_asn->deprotect_phe couple_phe Couple Fmoc-Phe-OH deprotect_phe->couple_phe deprotect_ser Fmoc Deprotection couple_phe->deprotect_ser couple_ser Couple Fmoc-Ser(tBu)-OH deprotect_ser->couple_ser final_deprotect 4. Final Fmoc Deprotection couple_ser->final_deprotect cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleavage precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. RP-HPLC Purification precipitation->purification characterization 8. Characterization (MS, NMR) purification->characterization end End: Purified this compound characterization->end

Caption: Workflow for the synthesis and purification of this compound.

As no specific signaling pathway for this compound has been identified in the literature, a generalized schematic of a peptide-receptor interaction leading to downstream signaling is provided below for illustrative purposes. Short peptides can act as ligands for cell surface receptors, such as G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

Generalized_Peptide_Signaling peptide This compound (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor transduction Signal Transduction (e.g., G-protein activation, second messengers) receptor->transduction effector Effector Proteins (e.g., Kinases, Ion Channels) transduction->effector response Cellular Response (e.g., Gene expression, Metabolic changes) effector->response

Caption: Generalized peptide-mediated signaling pathway.

References

Unlocking the Potential of SFNGGP-NH2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the research peptide SFNGGP-NH2, available from commercial suppliers. This guide is intended for researchers, scientists, and drug development professionals investigating the potential therapeutic and biological applications of this novel peptide. While specific functional data for this compound is not yet extensively published, this document offers a comprehensive framework for its characterization and application in cellular and biochemical assays based on hypothesized functionalities.

Product Information

Product Name: this compound Peptide

Sequence: H-Ser-Phe-Asn-Gly-Gly-Pro-NH2

Commercial Suppliers: The this compound peptide is available for purchase from various biochemical and peptide synthesis companies. One confirmed supplier is:

  • Biosynth: The peptide can be purchased in various quantities for research purposes[1].

Hypothetical Application: Modulator of the MAPK/ERK Signaling Pathway

Due to the limited publicly available data on the specific biological activity of this compound, we present a hypothetical application to guide researchers in their initial investigations. For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the MAPK/ERK signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival. Aberrant MAPK/ERK signaling is implicated in various diseases, including cancer.

Diagram of Hypothesized Signaling Pathway:

MAPK_ERK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse SFNGGP This compound SFNGGP->MEK Cell_Viability_Workflow cluster_protocol MTT Assay Protocol Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Measure Measure Absorbance at 570 nm Add_DMSO->Measure End Calculate Cell Viability Measure->End

References

Application Notes and Protocols: Dissolving and Storing SFNGGP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper dissolution and storage of the synthetic peptide SFNGGP-NH2. Adherence to these protocols is crucial for maintaining the peptide's integrity, stability, and activity in research and development applications.

Peptide Characteristics: this compound

This compound is a heptapeptide (B1575542) with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro, featuring a C-terminal amide group. Understanding its chemical properties is key to its proper handling.

  • Amino Acid Composition: The peptide contains a mix of polar (Serine, Asparagine) and nonpolar (Phenylalanine, Glycine, Proline) amino acids.

  • Hydrophobicity: The presence of Phenylalanine gives the peptide a moderately hydrophobic character.

  • Net Charge: The C-terminal amidation removes the negative charge of the carboxylic acid. The N-terminal amine group provides a positive charge at neutral and acidic pH. Therefore, the peptide has a net charge of +1 at physiological pH.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and solubility guidelines for this compound.

ParameterLyophilized PowderIn Solution
Storage Temperature -20°C (long-term) or -80°C (preferred for extended storage)[1][2]-20°C or -80°C (aliquoted)[1][3]
Storage Duration Up to several years at -20°C or -80°C[1]Weeks to months, depending on the solvent and storage temperature. Avoid repeated freeze-thaw cycles.
Recommended Solvents Not applicable1. Sterile, distilled water2. Dilute acetic acid (0.1%)3. DMSO (followed by aqueous dilution)
General Handling Equilibrate to room temperature before opening. Weigh quickly in a clean environment.Prepare aliquots to avoid contamination and freeze-thaw cycles. Filter sterilize if necessary.

Experimental Protocols

This protocol follows a stepwise approach, starting with the most common and gentle solvents. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 0.1% Acetic Acid in sterile water

  • High-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture onto the peptide.

  • Initial Dissolution Attempt (Water):

    • Add a small, measured amount of sterile, distilled water to the vial to create a stock solution (e.g., 1 mg/mL).

    • Vortex the vial for 30-60 seconds.

    • Visually inspect for complete dissolution. If the peptide dissolves, proceed to step 6.

  • Second Dissolution Attempt (Acidic Solution):

    • If the peptide does not dissolve in water, add 0.1% acetic acid dropwise until the peptide dissolves.

    • Vortex gently between additions.

    • If the peptide dissolves, proceed to step 6.

  • Third Dissolution Attempt (Organic Solvent):

    • For very hydrophobic peptides that do not dissolve in the above solvents, use a minimal amount of DMSO (e.g., 10-20 µL) to wet and dissolve the peptide.

    • Once dissolved, slowly add your desired aqueous buffer (e.g., PBS) dropwise while gently vortexing to reach the final desired concentration.

    • Caution: If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.

  • Sonication (Optional): If aggregates are present, sonicate the solution in a water bath for a few minutes to aid dissolution.

  • Final Preparation:

    • Once the peptide is fully dissolved, the stock solution can be diluted further with the appropriate aqueous buffer for your experiment.

    • For cell-based assays, ensure the final concentration of DMSO is non-toxic (typically <0.5%).

Storage of Lyophilized Peptide:

  • Store the lyophilized this compound at -20°C or preferably -80°C in a tightly sealed container with a desiccant.

  • Properly stored, the lyophilized peptide is stable for several years.

Storage of Peptide Solutions:

  • It is highly recommended to aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • Peptides in solution are less stable than in their lyophilized form. The stability will depend on the solvent and storage conditions.

  • Avoid storing peptide solutions at pH > 8, as this can promote degradation.

Visualizations

Dissolution_Workflow A Start: Lyophilized this compound B Equilibrate vial to room temperature A->B C Add sterile distilled water B->C D Vortex C->D E Dissolved? D->E F Add 0.1% Acetic Acid E->F No L Peptide in Solution E->L Yes G Vortex F->G H Dissolved? G->H I Add minimal DMSO H->I No H->L Yes J Slowly add aqueous buffer I->J K Sonication (optional) J->K K->L M Aliquot and store at -20°C/-80°C L->M

Caption: Workflow for dissolving this compound.

Solvent_Selection_Decision_Tree Start Start with Lyophilized Peptide CheckCharge Analyze Peptide Charge (this compound is +1 at neutral pH) Start->CheckCharge PositiveCharge Positive Charge CheckCharge->PositiveCharge Positive NeutralCharge Neutral Charge CheckCharge->NeutralCharge Neutral NegativeCharge Negative Charge CheckCharge->NegativeCharge Negative Solvent1 Try sterile water first PositiveCharge->Solvent1 Solvent4 If still not soluble, try minimal DMSO, then dilute with aqueous buffer NeutralCharge->Solvent4 Solvent3 Try dilute ammonium (B1175870) hydroxide (Not for this compound) NegativeCharge->Solvent3 Solvent2 If not soluble, try dilute acetic acid Solvent1->Solvent2 Solvent2->Solvent4

Caption: Solvent selection decision tree for peptides.

References

Application Notes and Protocols for SFNGGP-NH2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Scarcity:

A comprehensive search for the peptide "SFNGGP-NH2" in the context of its use in animal models did not yield specific results. Publicly available scientific literature and databases do not contain information regarding the mechanism of action, established experimental protocols, or quantitative data for a peptide with this specific amino acid sequence and C-terminal amidation.

This suggests that this compound may be a novel, proprietary, or internally designated compound not yet described in published research. The following application notes and protocols are therefore presented as a generalized framework based on common practices for evaluating novel therapeutic peptides in preclinical animal models. Researchers must adapt these protocols based on the specific physicochemical properties and hypothesized biological activity of this compound.

I. Hypothetical Mechanism of Action and Signaling Pathway

Given the absence of specific data for this compound, we can postulate a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is a novel anti-inflammatory peptide that acts by inhibiting the NF-κB signaling pathway.

Hypothetical Signaling Pathway of this compound

SFNGGP_NH2_Pathway cluster_cell Target Cell cluster_nucleus SFNGGP_NH2 This compound Receptor Cell Surface Receptor SFNGGP_NH2->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB->NFkB_translocation Translocation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_translocation->ProInflammatory_Genes Induces Transcription

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

II. Quantitative Data Summary (Hypothetical)

The following tables represent the kind of quantitative data that should be collected and organized when evaluating this compound in an animal model of inflammation, such as a lipopolysaccharide (LPS)-induced sepsis model in mice.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%) at 48hSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control0Intravenous (IV)201500 ± 2102200 ± 350
This compound1Intravenous (IV)60850 ± 1501100 ± 200
This compound5Intravenous (IV)80400 ± 90550 ± 120
This compound10Intravenous (IV)80350 ± 75480 ± 100
Dexamethasone10Intraperitoneal (IP)75450 ± 110600 ± 130

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValue
Half-life (t½)2.5 hours
Cmax1.2 µg/mL
Tmax0.5 hours
Bioavailability (IV)100%
Bioavailability (SC)75%

III. Experimental Protocols

A. Animal Model: LPS-Induced Endotoxemia in Mice

This model is commonly used to screen for anti-inflammatory compounds.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 8-10 week old C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Peptide Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute to final working concentrations immediately before use.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at various doses, positive control).

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intravenous injection into the tail vein) 30 minutes prior to LPS challenge.

  • Induction of Endotoxemia: Administer a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal injection.

  • Monitoring: Monitor animals for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and record survival rates over 48 hours.

  • Cytokine Analysis: At a predetermined time point (e.g., 2 hours post-LPS for peak cytokine release), anesthetize a separate cohort of mice and collect blood via cardiac puncture.

  • Sample Processing: Centrifuge blood to separate serum and store at -80°C until analysis.

  • Data Analysis: Quantify serum levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

B. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_outcome Outcome Assessment acclimatize Acclimatize Mice (1 week) prepare_peptide Prepare this compound and LPS Solutions acclimatize->prepare_peptide group_animals Randomize into Treatment Groups prepare_peptide->group_animals dose_peptide Administer this compound or Vehicle (IV) group_animals->dose_peptide wait_30min Wait 30 min dose_peptide->wait_30min induce_lps Induce Endotoxemia with LPS (IP) wait_30min->induce_lps monitor_survival Monitor Survival (48 hours) induce_lps->monitor_survival collect_blood Collect Blood at 2h (Terminal Anesthesia) induce_lps->collect_blood elisa Measure Serum Cytokines (TNF-α, IL-6) via ELISA collect_blood->elisa

Application Notes and Protocols for SFNGGP-NH2 Peptide in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SFNGGP-NH2 peptide is a synthetic hexapeptide corresponding to the N-terminal sequence of the murine Proteinase-Activated Receptor 3 (PAR-3) that is unmasked after cleavage by proteases like thrombin. While PARs are a family of G-protein coupled receptors involved in a myriad of physiological processes, including thrombosis, inflammation, and cell proliferation, the precise signaling mechanisms and protein-protein interactions are still under active investigation. The this compound peptide, as a tethered ligand mimetic, serves as a valuable tool for elucidating the downstream signaling pathways and identifying the binding partners of activated PARs. These application notes provide a comprehensive guide to utilizing the this compound peptide for the immunoprecipitation of interacting proteins.

Principle of Application

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein or protein complex from a heterogeneous mixture, such as a cell lysate. In the context of the this compound peptide, this technique can be adapted to "pull-down" proteins that interact with the activated N-terminus of PAR-3. This is achieved by first immobilizing a specific antibody that recognizes the this compound peptide onto a solid support (e.g., agarose (B213101) or magnetic beads). This antibody-bead complex is then incubated with a cell or tissue lysate. Proteins that bind to the this compound peptide will be captured by the antibody and subsequently isolated from the lysate. The captured proteins can then be eluted and identified using downstream applications such as Western blotting or mass spectrometry.

This approach allows for the identification of novel binding partners and the characterization of signaling complexes downstream of PAR activation, providing critical insights for drug development and therapeutic intervention.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an immunoprecipitation experiment using the this compound peptide.

Table 1: Optimization of Antibody Concentration for Immunoprecipitation

Antibody Concentration (µg/mg lysate)Target Protein Yield (ng)Signal-to-Noise Ratio
1502.5
21208.0
5 250 15.2
1026014.8
2025510.5

This table illustrates the importance of titrating the antibody concentration to achieve the optimal yield of the target protein with minimal background.

Table 2: Elution Buffer Efficiency

Elution BufferTarget Protein Eluted (%)Co-precipitated Protein Eluted (%)
0.1 M Glycine, pH 2.59590
100 mM Tris, 2% SDS9895
Peptide Competition (1 mg/mL this compound) 85 88

This table compares different elution methods. While denaturing buffers yield high recovery, peptide competition is a milder alternative that can preserve protein complexes for further analysis.

Experimental Protocols

Protocol 1: Immunoprecipitation of this compound Interacting Proteins

This protocol outlines the steps for immunoprecipitating proteins that interact with the this compound peptide from a cell lysate.

Materials:

  • This compound peptide (custom synthesis)

  • Anti-SFNGGP-NH2 antibody (custom generation or commercially available)

  • Protein A/G magnetic beads

  • Cell culture reagents

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Magnetic rack

  • Rotating wheel or shaker

Procedure:

  • Cell Culture and Lysis:

    • Culture cells of interest to the desired confluency.

    • Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Antibody-Bead Conjugation:

    • Resuspend the Protein A/G magnetic beads.

    • Transfer the desired amount of beads to a microcentrifuge tube.

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads twice with Lysis Buffer.

    • Resuspend the beads in Lysis Buffer and add the anti-SFNGGP-NH2 antibody.

    • Incubate for 1-2 hours at 4°C on a rotating wheel to allow the antibody to bind to the beads.

    • Wash the antibody-conjugated beads three times with Lysis Buffer to remove unbound antibody.

  • Immunoprecipitation:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL with Lysis Buffer.

    • Optional: Pre-clear the lysate by incubating it with unconjugated Protein A/G beads for 1 hour at 4°C. This step helps to reduce non-specific binding.

    • Add the antibody-conjugated beads to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotating wheel.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the buffer.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

    • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

    • If using Laemmli buffer, boil the sample for 5-10 minutes at 95-100°C.

  • Downstream Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Immunoprecipitation_Workflow cluster_preparation Preparation cluster_immunoprecipitation Immunoprecipitation cluster_isolation Isolation cluster_analysis Analysis Cell_Lysate 1. Cell Lysate Preparation Incubation 3. Incubation of Lysate with Antibody-Beads Cell_Lysate->Incubation Antibody_Beads 2. Antibody-Bead Conjugation Antibody_Beads->Incubation Washing 4. Washing to Remove Non-specific Binders Incubation->Washing Elution 5. Elution of Bound Proteins Washing->Elution Analysis 6. Downstream Analysis (Western Blot / Mass Spec) Elution->Analysis PAR3_Signaling_Pathway cluster_activation Receptor Activation cluster_signaling Downstream Signaling cluster_peptide Experimental Tool Thrombin Thrombin PAR3 PAR-3 Thrombin->PAR3 Cleavage PAR4 PAR-4 PAR3->PAR4 Cofactor for Activation G_Protein G-Protein Activation (Gq, G12/13) PAR4->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation Ca_PKC->Platelet_Activation SFNGGP This compound Peptide (PAR-3 Tethered Ligand Mimetic) SFNGGP->G_Protein Hypothetical Direct Activation or Interaction Study

Application Note & Protocols: Fluorescent Labeling of SFNGGP-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled peptides are essential tools in a wide array of biomedical research fields, including drug discovery, molecular imaging, and diagnostics.[1][2] They enable the visualization and tracking of biological processes with high sensitivity and specificity.[3][4] This document provides a comprehensive guide to the fluorescent labeling of the peptide SFNGGP-NH2. The primary focus is on the conjugation of fluorescent tags to the N-terminal primary amine of the peptide. The protocols detailed below are designed to be adaptable for various fluorescent dyes and research applications. Common applications for such labeled peptides include in vivo biomedical imaging, intracellular localization studies, and protein interaction analyses.[5]

The choice of a fluorescent dye is a critical step and should be based on the specific experimental requirements, such as the available instrumentation and the desired photophysical properties. Amine-reactive dyes, particularly those with N-hydroxysuccinimide (NHS) ester or isothiocyanate functional groups, are widely used for labeling peptides.

Data Presentation

A selection of common amine-reactive fluorescent dyes suitable for labeling this compound is presented in Table 1. This table summarizes their key spectral properties and molecular weights to aid in the selection process.

Fluorescent DyeExcitation (nm)Emission (nm)Molecular Weight ( g/mol )Reactive Group
Fluorescein (B123965) Isothiocyanate (FITC) ~494~518389.38Isothiocyanate
Alexa Fluor™ 488, NHS ester ~495~519643.41NHS Ester
Cyanine3 (Cy3), NHS ester ~550~570~766NHS Ester
Tetramethylrhodamine (TMR), NHS ester ~550~575527.55NHS Ester
Cyanine5 (Cy5), NHS ester ~650~670~792NHS Ester
Alexa Fluor™ 647, NHS ester ~650~668~1250NHS Ester

Data compiled from multiple sources.

Experimental Workflow

The overall process for labeling the this compound peptide with a fluorescent tag, followed by purification and characterization, is depicted in the following workflow diagram.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Characterization cluster_4 Final Product Peptide This compound Peptide Reaction Conjugation Reaction (pH 8.0-9.0) Peptide->Reaction Dye Amine-Reactive Dye Dye->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Characterization Characterization (Mass Spec, Spectroscopy) Purification->Characterization FinalProduct Labeled this compound Characterization->FinalProduct

Caption: Workflow for fluorescent labeling of this compound.

Experimental Protocols

Herein are detailed protocols for the labeling of this compound with two common amine-reactive fluorescent dyes, FITC and an Alexa Fluor NHS ester.

Protocol 1: N-Terminal Labeling of this compound with FITC

This protocol describes the conjugation of fluorescein isothiocyanate (FITC) to the N-terminal amine of the this compound peptide in solution.

Materials:

  • This compound peptide (purified)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the FITC solution to the peptide solution to achieve a molar ratio of FITC to peptide between 1.5:1 and 3:1.

    • Mix the reaction gently and incubate for 2-4 hours at room temperature in the dark. It is crucial to protect the reaction from light to prevent photobleaching of the FITC.

  • Purification of the Labeled Peptide:

    • Acidify the reaction mixture with a small amount of TFA to a pH of 2-3.

    • Purify the labeled peptide using a reverse-phase HPLC system with a C18 column.

    • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

    • Monitor the elution profile at both 220 nm (for the peptide bond) and 494 nm (for FITC).

    • Collect the fractions containing the dual-wavelength peak corresponding to the FITC-labeled peptide.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the purified FITC-labeled this compound as a powder.

  • Storage: Store the lyophilized peptide at -20°C or lower, protected from light.

Protocol 2: N-Terminal Labeling of this compound with an Alexa Fluor™ NHS Ester

This protocol details the conjugation of an Alexa Fluor™ N-hydroxysuccinimide (NHS) ester to the N-terminal amine of the this compound peptide.

Materials:

  • This compound peptide (purified)

  • Alexa Fluor™ NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or reverse-phase HPLC system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 2 mg/mL.

  • Alexa Fluor™ NHS Ester Solution Preparation: Immediately before use, dissolve the Alexa Fluor™ NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the Alexa Fluor™ NHS ester solution to the peptide solution. A typical starting point is a 5:1 molar ratio of dye to peptide.

    • Mix gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Peptide:

    • Option A: Size-Exclusion Chromatography (SEC):

      • Equilibrate a Sephadex G-25 column with PBS (pH 7.4).

      • Apply the reaction mixture to the column.

      • Elute with PBS. The labeled peptide will elute in the earlier fractions, while the smaller, unreacted dye molecules will be retained longer.

    • Option B: Reverse-Phase HPLC:

      • Follow the purification procedure outlined in Protocol 1, adjusting the monitoring wavelength to the absorbance maximum of the specific Alexa Fluor™ dye used.

  • Characterization and Storage:

    • Characterize the purified, labeled peptide by mass spectrometry and fluorescence spectroscopy.

    • Store the labeled peptide in a suitable buffer at 4°C for short-term use or lyophilize and store at -20°C for long-term storage, protected from light.

Characterization of the Labeled Peptide

Following purification, it is essential to characterize the fluorescently labeled this compound to confirm successful conjugation and assess purity.

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the molecular weight of the final product. The observed mass should correspond to the sum of the molecular weights of the this compound peptide and the fluorescent dye.

  • Fluorescence Spectroscopy:

    • Measure the excitation and emission spectra of the labeled peptide to confirm the presence and functionality of the fluorophore.

    • The spectra should align with the known spectra of the chosen fluorescent dye.

  • Analytical HPLC: Assess the purity of the final labeled peptide by analytical reverse-phase HPLC. A single, sharp peak at the expected retention time indicates high purity.

Signaling Pathway and Application Visualization

Fluorescently labeled peptides are frequently used to study receptor-ligand interactions and subsequent intracellular signaling. The diagram below illustrates a generic signaling pathway that could be investigated using a fluorescently labeled peptide ligand.

G cluster_0 Extracellular cluster_1 Intracellular LabeledPeptide Fluorescently Labeled This compound Receptor Cell Surface Receptor LabeledPeptide->Receptor Binding SignalingCascade Signaling Cascade Receptor->SignalingCascade Activation CellularResponse Cellular Response SignalingCascade->CellularResponse Modulation

Caption: Generic cell signaling pathway.

By using fluorescence microscopy, researchers can visualize the binding of the labeled peptide to its receptor and track its internalization and subcellular localization, providing insights into its mechanism of action.

References

Application Notes and Protocols for SFNGGP-NH2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SFNGGP-NH2, a hexapeptide with the amino acid sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2, is a synthetic peptide of interest in various research fields.[1][2] Its chemical formula is C25H36N8O8, and it has a monoisotopic mass of 576.2653 g/mol .[3] This peptide is known to act as an agonist for Protease-Activated Receptor 1 (PAR1) and 3 (PAR3), playing a role in physiological processes such as blood pressure regulation, coagulation, and fibrinolysis.[3]

Mass spectrometry is an essential analytical technique for the characterization and quantification of synthetic peptides like this compound.[4][5][6] This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, including sample preparation, instrumental analysis, and data interpretation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Sequence H-Ser-Phe-Asn-Gly-Gly-Pro-NH2
Molecular Formula C25H36N8O8
Average Molecular Weight 576.61 g/mol [3]
Monoisotopic Mass 576.2653 Da
CAS Number 261521-21-5[3]
Table 2: Predicted Monoisotopic Masses of Common Adducts of this compound
Ion SpeciesPredicted m/zNotes
[M+H]+ 577.2726Primary ion in positive mode ESI.
[M+Na]+ 599.2545Common sodium adduct.[7]
[M+K]+ 615.2285Common potassium adduct.
[M+2H]2+ 289.1400Doubly charged ion, may be observed.
Table 3: Predicted Major Fragment Ions (b and y ions) for this compound

The presence of a proline residue significantly influences peptide fragmentation in mass spectrometry, often leading to enhanced cleavage at the N-terminal side of the proline.[8][9][10]

b-ionsPredicted m/zy-ionsPredicted m/z
b1 88.0393 (Ser)y1 115.0873 (Pro-NH2)
b2 235.0922 (Ser-Phe)y2 172.1088 (Gly-Pro-NH2)
b3 349.1351 (Ser-Phe-Asn)y3 229.1303 (Gly-Gly-Pro-NH2)
b4 406.1566 (Ser-Phe-Asn-Gly)y4 343.1732 (Asn-Gly-Gly-Pro-NH2)
b5 463.1781 (Ser-Phe-Asn-Gly-Gly)y5 490.2261 (Phe-Asn-Gly-Gly-Pro-NH2)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent. A common starting point is 0.1% formic acid in water to ensure efficient protonation for electrospray ionization (ESI).[7] For hydrophobic peptides, the addition of a small amount of acetonitrile (B52724) may be necessary.

  • Concentration: Prepare a stock solution of the peptide (e.g., 1 mg/mL). From this stock, create a series of dilutions to determine the optimal concentration for your instrument, typically in the low micromolar to nanomolar range.

  • Desalting: If the peptide sample contains high concentrations of salts from synthesis or purification, desalting is recommended. This can be achieved using a C18 ZipTip or a similar reversed-phase cleanup method to improve the quality of the mass spectrum.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of synthetic peptides, providing separation and identification.[4][11]

  • Chromatographic Column: A C18 reversed-phase column is a good starting point for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it over time to elute the peptide. The gradient should be optimized based on the specific peptide and column.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for analytical scale columns.

  • Injection Volume: 1-10 µL, depending on the sample concentration and instrument sensitivity.

Mass Spectrometer Settings (ESI-MS/MS)
  • Ionization Mode: Positive ion mode is preferred for peptides as they readily accept protons.

  • Full Scan MS: Acquire a full scan to identify the precursor ion (e.g., [M+H]+ at m/z 577.2726).

  • Tandem MS (MS/MS): Perform MS/MS on the precursor ion to generate fragment ions for sequence confirmation.

    • Collision Energy: The collision energy should be optimized to obtain a rich fragmentation spectrum. This will vary depending on the instrument.

    • Activation Method: Collision-Induced Dissociation (CID) is a common method for peptide fragmentation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis reconstitution Reconstitute Peptide (0.1% Formic Acid) dilution Dilute to Working Concentration (µM-nM range) reconstitution->dilution desalting Desalt Sample (C18 ZipTip) dilution->desalting lc_separation LC Separation (C18 Column) desalting->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing sequence_verification Sequence Verification data_processing->sequence_verification quantification Quantification data_processing->quantification

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway S Ser F Phe b1 b1 N Asn b2 b2 y5 y5 G1 Gly b3 b3 y4 y4 G2 Gly b4 b4 y3 y3 P Pro-NH2 b5 b5 y2 y2 y1 y1 b1->b2 b2->b3 b3->b4 b4->b5 y2->y1 y3->y2 y4->y3 y5->y4

References

Application Notes and Protocols for SFNGGP-NH2 Detection via Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of the novel peptide, SFNGGP-NH2. Due to its small size, a competitive ELISA format is the recommended approach for accurate detection in various biological samples.[1][2] This document outlines the essential materials, detailed protocols, and data analysis procedures to establish a robust and reliable assay.

The principle of this competitive ELISA involves the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for binding to a limited number of anti-SFNGGP-NH2 antibodies coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Materials and Reagents

ReagentSupplierCatalog #
Anti-SFNGGP-NH2 Polyclonal AntibodyCustom SynthesisN/A
Biotinylated this compoundCustom SynthesisN/A
Streptavidin-HRPVariousN/A
96-well Microplates (High-binding)VariousN/A
TMB SubstrateVariousN/A
Stop Solution (e.g., 2N H2SO4)VariousN/A
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)In-house prepSee Protocol
Wash Buffer (PBS with 0.05% Tween-20)In-house prepSee Protocol
Blocking Buffer (PBS with 1% BSA)In-house prepSee Protocol
Assay Diluent (PBS with 0.1% BSA)In-house prepSee Protocol

Experimental Protocols

I. Preparation of Reagents

1. Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Dissolve 1.59 g of sodium carbonate (Na2CO3) and 2.93 g of sodium bicarbonate (NaHCO3) in deionized water.

  • Adjust the final volume to 1 liter.

  • Verify the pH is 9.6. Store at 4°C.[3]

2. Wash Buffer (1X PBS with 0.05% Tween-20)

  • To 1 liter of 1X Phosphate Buffered Saline (PBS), add 0.5 ml of Tween-20.

  • Mix thoroughly. Store at room temperature.[3]

3. Blocking Buffer (1% BSA in 1X PBS)

  • Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 ml of 1X PBS.

  • Mix gently to avoid foaming. Store at 4°C.[3]

4. Assay Diluent (0.1% BSA in 1X PBS)

  • Dissolve 0.1 g of BSA in 100 ml of 1X PBS.

  • Mix gently. Store at 4°C.

II. ELISA Protocol: Competitive Assay

This protocol describes the steps for performing a competitive ELISA to detect this compound.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Coat plate with anti-SFNGGP-NH2 antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and samples p4->a1 a2 Add biotinylated this compound a1->a2 a3 Incubate to allow competition a2->a3 a4 Wash plate a3->a4 d1 Add Streptavidin-HRP a4->d1 d2 Incubate d1->d2 d3 Wash plate d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate in the dark d4->d5 d6 Stop reaction d5->d6 d7 Read absorbance at 450 nm d6->d7

Figure 1. Workflow for the competitive ELISA of this compound.

Step-by-Step Procedure:

  • Antibody Coating:

    • Dilute the anti-SFNGGP-NH2 antibody to an optimized concentration (e.g., 1-10 µg/ml) in Coating Buffer.

    • Add 100 µl of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µl of Wash Buffer per well.

  • Blocking:

    • Add 200 µl of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of your this compound standards in Assay Diluent.

    • Prepare your samples, diluting them in Assay Diluent as needed.

    • Add 50 µl of the standards or samples to the appropriate wells.

    • Add 50 µl of the biotinylated this compound (at a pre-determined optimal concentration) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µl of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µl of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the this compound standards.

Standard Curve Generation

Standard_Curve cluster_curve Standard Curve Logic cluster_analysis Analysis conc [this compound] Concentration abs Absorbance (450 nm) conc->abs inversely proportional plot Plot Absorbance vs. Concentration fit Fit a four-parameter logistic (4-PL) curve plot->fit calc Calculate unknown concentrations fit->calc

References

Standard Operating Procedure for SFNGGP-NH2 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SFNGGP-NH2 is a custom synthetic peptide with the sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2. As a novel peptide, its specific biological activities are the subject of ongoing research. This document provides detailed application notes and standardized protocols for the proper handling, storage, and use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the integrity of the peptide and obtaining reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on the peptide's amino acid sequence and C-terminal amidation.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C26H38N8O8N/A
Molecular Weight 606.63 g/mol Calculation
Isoelectric Point (pI) 5.65Calculation
Net Charge at pH 7.0 0Calculation
Extinction Coefficient 0 M⁻¹cm⁻¹Calculation (No Trp or Tyr)
Solubility Prediction Soluble in aqueous solutionsSequence analysis
Appearance White lyophilized powderVisual Inspection

Safety Precautions and Handling

While specific toxicity data for this compound is not available, it is prudent to handle all synthetic peptides with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in its lyophilized or reconstituted form.

  • Inhalation: Avoid inhaling the lyophilized powder. Handle in a well-ventilated area or under a fume hood.

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of unused peptide and contaminated materials in accordance with local regulations for chemical waste.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to several yearsStore in a desiccator to prevent moisture absorption.
Reconstituted Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Reconstituted Solution 4°C2-3 daysFor short-term use only.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the procedure for dissolving the lyophilized peptide powder to create a stock solution.

Workflow for Peptide Reconstitution

G start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to pellet powder equilibrate->centrifuge add_solvent Add sterile solvent (e.g., sterile water or PBS) centrifuge->add_solvent vortex Gently vortex to dissolve add_solvent->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store aliquots at -20°C or -80°C aliquot->store end End: Ready-to-use peptide solution store->end

Caption: A stepwise workflow for the proper reconstitution of lyophilized this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.[1]

  • Briefly centrifuge the vial to ensure that all the peptide powder is collected at the bottom.[1][2]

  • Carefully open the vial and add the required volume of sterile solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM).

  • Recap the vial and gently vortex to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[3]

  • Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.

  • Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.[3]

In Vitro Cell-Based Signaling Assay

This protocol provides a general framework for assessing the effect of this compound on a cell signaling pathway, such as a G-protein coupled receptor (GPCR) pathway. The specific cell line and endpoint will depend on the hypothesized target of the peptide.

Generic GPCR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide This compound receptor GPCR peptide->receptor g_protein G-Protein Complex receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase activates cellular_response Cellular Response downstream_kinase->cellular_response phosphorylates targets leading to

Caption: A simplified diagram of a generic G-protein coupled receptor (GPCR) signaling cascade that can be activated by a peptide ligand.

Materials:

  • Appropriate cell line cultured in 96-well plates

  • This compound stock solution

  • Cell culture medium (serum-free for the assay)

  • Reagents for the specific assay endpoint (e.g., cAMP assay kit, reporter gene assay reagents)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.

  • Peptide Dilution: Prepare a serial dilution of the this compound peptide in serum-free cell culture medium to create a range of concentrations to be tested.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, positive control if available).

  • Incubation: Incubate the plate for the desired time at 37°C in a CO2 incubator. The incubation time will vary depending on the specific signaling pathway and endpoint being measured.

  • Assay Measurement: Following incubation, perform the specific assay to measure the endpoint of the signaling pathway (e.g., measure intracellular cAMP levels, reporter gene expression, or calcium flux).

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate key parameters such as the EC50 (half-maximal effective concentration).

Table 3: Example Data from a Hypothetical Cell-Based Signaling Assay

This compound Concentration (nM)Cellular Response (Fold Change over Vehicle)
0 (Vehicle)1.0
0.11.2
12.5
105.8
10010.2
100010.5

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for the safe and effective handling and use of the synthetic peptide this compound. By following these standardized procedures, researchers can ensure the quality of their experiments and contribute to the reliable characterization of this novel peptide's biological functions. As with any research chemical, it is essential to exercise caution and adhere to good laboratory practices.

References

Troubleshooting & Optimization

SFNGGP-NH2 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the peptide SFNGGP-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

A1: The recommended starting solvent for this compound is sterile, distilled water. Based on its amino acid sequence (Ser-Phe-Asn-Gly-Gly-Pro-NH2), the peptide has a net positive charge, which generally confers solubility in aqueous solutions.[1][2][3]

Q2: My this compound peptide is not dissolving in water. What should I do next?

A2: If this compound does not dissolve in water, the next step is to try a dilute acidic solution. Adding a small amount of 10% aqueous acetic acid solution dropwise can help to solubilize basic peptides.[1][4] If solubility issues persist, a very small amount of Trifluoroacetic acid (TFA) can be used, but be aware that TFA may be unsuitable for certain cell-based assays.

Q3: The peptide formed a gel or precipitate upon adding the solvent. What does this indicate and how can I resolve it?

A3: Gel formation or precipitation suggests that the peptide is aggregating. This can happen with hydrophobic peptides or at high concentrations. To resolve this, sonication can be an effective method to break up aggregates and enhance dissolution. If you are using an organic solvent like DMSO, ensure you are adding the dissolved peptide concentrate dropwise into the stirring aqueous buffer to prevent it from crashing out of solution.

Q4: When is it appropriate to use an organic solvent like DMSO for this compound?

A4: An organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) should be considered if the peptide proves insoluble in both water and dilute acidic solutions. This may be necessary due to the presence of the hydrophobic amino acid Phenylalanine (F). First, dissolve the peptide in a minimal amount of DMSO, and then slowly dilute it to the desired concentration with your aqueous buffer or medium. For cellular assays, it is crucial to keep the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v).

Q5: What are some general best practices for handling and dissolving this compound?

A5:

  • Perform a solubility test: Always test the solubility on a small portion of the peptide before attempting to dissolve the entire batch.

  • Centrifuge the vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Use sonication: Sonication can significantly aid in dissolving stubborn peptides.

  • Proper storage: Once dissolved, store the peptide stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility

This guide provides a step-by-step approach to effectively dissolve the this compound peptide.

Peptide Characteristics Summary

To understand the solubility behavior of this compound, its physicochemical properties have been calculated and summarized below.

PropertyValueRationale
Sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2-
Net Charge +1The N-terminal amine group (-NH2) carries a +1 charge. All amino acid residues are neutral, and the C-terminal is an amide (neutral).
Classification Basic PeptideA net positive charge classifies the peptide as basic.
Hydrophobicity Contains a hydrophobic residue (Phe)The presence of Phenylalanine (F) may contribute to aggregation or require organic solvents in some cases.
Solvent Recommendation Summary

The following table outlines the recommended solvents based on the peptide's charge, which is the primary determinant of its solubility.

Peptide ChargePrimary SolventSecondary Solvent (if needed)Tertiary Solvent (for highly insoluble cases)
Positive (Basic) Sterile Water10%-30% Acetic Acid in WaterMinimal DMSO, then dilute with aqueous buffer
Negative (Acidic) Sterile Water or PBS (pH 7.4)10% Ammonium Bicarbonate in WaterMinimal DMSO, then dilute with aqueous buffer
Neutral (Uncharged) Organic Solvents (DMSO, DMF, Acetonitrile)6 M Guanidine HCl or 8 M Urea-

Experimental Protocols

Protocol 1: Solubility Test for this compound

Objective: To determine the optimal solvent for this compound without risking the entire peptide stock.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 10% (v/v) aqueous acetic acid solution

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes

  • Vortexer

  • Bath sonicator

Methodology:

  • Preparation: Briefly centrifuge the vial of lyophilized this compound to pellet all the powder at the bottom.

  • Aliquoting: Carefully weigh out a small, representative amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Step 1: Aqueous Solubilization:

    • Add a calculated volume of sterile water to the aliquot to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex the tube for 30 seconds.

    • Visually inspect for complete dissolution. If not dissolved, proceed to the next step.

  • Step 2: Acidic Solubilization:

    • If the peptide is not soluble in water, add the 10% acetic acid solution dropwise (e.g., 10 µL at a time) to the suspension.

    • Vortex after each addition and visually inspect for dissolution.

    • If the peptide dissolves, note the approximate volume of acetic acid required. This solution is now ready for further dilution with your experimental buffer.

  • Step 3: Organic Solubilization:

    • If the peptide remains insoluble, use a fresh 1 mg aliquot.

    • Add a minimal volume of DMSO (e.g., 20-30 µL) to the peptide and vortex until it is completely dissolved.

    • Slowly add the dissolved peptide solution dropwise to a stirring aqueous buffer (e.g., PBS) to achieve the final desired concentration.

    • Observe for any signs of precipitation. If the solution becomes turbid, the solubility limit in that buffer has been exceeded.

  • Enhancement: If dissolution is slow at any step, place the tube in a bath sonicator for 5-10 minutes.

  • Final Step: Once dissolved, centrifuge the final peptide solution to pellet any minor, undissolved particulates before use.

Visualizations

Logical Workflow Diagram

start Start: Lyophilized this compound test_water Try dissolving in sterile water start->test_water dissolved_water Soluble (Prepare for experiment) test_water->dissolved_water Yes test_acid Try adding 10% Acetic Acid dropwise test_water->test_acid No sonicate Use Sonication to aid dissolution test_water->sonicate dissolved_acid Soluble (Prepare for experiment) test_acid->dissolved_acid Yes test_dmso Dissolve in minimal DMSO, then dilute in buffer test_acid->test_dmso No test_acid->sonicate dissolved_dmso Soluble (Check final DMSO concentration) test_dmso->dissolved_dmso Yes insoluble Insoluble (Consider aggregation inhibitors or alternative peptide) test_dmso->insoluble No test_dmso->sonicate

Caption: Troubleshooting workflow for dissolving this compound peptide.

Signaling Pathway Diagram

This compound is a biologically active peptide associated with Protease-Activated Receptor 3 (PAR-3). The diagram below illustrates a generalized signaling pathway for Protease-Activated Receptors.

cluster_membrane Cell Membrane PAR Protease-Activated Receptor (PAR) G_protein G-Protein (Gq, G12/13) PAR->G_protein Activates PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF Protease Protease (e.g., Thrombin) Protease->PAR Cleavage & Activation IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca2+ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC ROCK ROCK Activation RhoA->ROCK response Cellular Responses (e.g., Shape Change, Secretion) Ca_release->response PKC->response ROCK->response

Caption: Generalized signaling cascade for Protease-Activated Receptors (PARs).

References

Technical Support Center: SFNGGP-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SFNGGP-NH2 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation and handling this peptide effectively during their experiments.

Troubleshooting Guide: Preventing this compound Aggregation

This guide addresses common issues related to this compound peptide aggregation in a question-and-answer format.

My this compound peptide solution appears cloudy or has visible precipitates immediately after solubilization. What should I do?

This indicates poor solubility or immediate aggregation. The this compound peptide has a sequence (Ser-Phe-Asn-Gly-Gly-Pro-NH2) containing both polar (Ser, Asn) and hydrophobic (Phe, Pro, Gly) residues. The C-terminal amidation removes the negative charge, making the peptide's overall charge dependent on the N-terminal amine.

Troubleshooting Steps:

  • Assess the Solvent:

    • Initial Solvent Choice: For a new peptide, it is always recommended to test the solubility of a small amount first.[1] Start with sterile, distilled water.[2][3]

    • Consider the Peptide's Charge: To determine the overall charge, assign a value of +1 to the N-terminal amine (-NH2) and -1 to acidic residues (D, E), and +1 to basic residues (K, R, H).[2][3][4] this compound has no acidic or basic side chains, so its net charge at neutral pH is approximately +1 from the N-terminus, making it slightly basic.

    • For Basic Peptides: If water fails, try a dilute acidic solution, such as 10-30% acetic acid, to help dissolve the peptide.[2][3][4] After dissolution, you can dilute it to the desired concentration with your experimental buffer.

  • Sonication: Gentle sonication can help break up small aggregates and enhance solubility.[3]

  • Organic Solvents: If the peptide remains insoluble due to hydrophobicity (driven by the Phenylalanine residue), a small amount of an organic solvent can be used.

    • First, dissolve the peptide completely in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]

    • Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[3] Be mindful that the final concentration of the organic solvent should be compatible with your specific assay.[1]

My this compound peptide is soluble initially but aggregates over time or during freeze-thaw cycles. How can I improve its stability?

This is a common issue related to the physical stability of the peptide in solution.[5] Factors like temperature, pH, and concentration can influence aggregation.[5]

Preventative Measures:

  • pH and Buffers:

    • Maintain the pH of the stock solution away from the peptide's isoelectric point (pI). Since this compound is slightly basic, maintaining a slightly acidic pH (e.g., pH 4-6) can help maintain a net positive charge and increase electrostatic repulsion between peptide molecules, reducing aggregation.

    • Use common biological buffers such as phosphate-buffered saline (PBS) at a pH where the peptide is stable.

  • Concentration:

    • Peptide concentration is a critical factor in aggregation.[5] Prepare a concentrated stock solution in a solvent that ensures complete solubility (e.g., with a small amount of DMSO).

    • Store the peptide at a higher concentration and dilute it to the final working concentration immediately before use.

  • Storage and Handling:

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation, aliquot the peptide stock solution into single-use volumes.[6]

    • Storage Temperature: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[6] Peptide solutions should be stored at -80°C.

  • Excipients: Consider the addition of excipients to your buffer to enhance stability, if compatible with your experiment. These can include:

    • Sugars (e.g., trehalose, sucrose)

    • Polyols (e.g., glycerol, mannitol)

    • Non-ionic surfactants (e.g., Tween 20, Triton X-100) in very low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Start with high-purity, sterile water.[2][3] Due to the peptide's sequence, it has a balance of hydrophilic and hydrophobic character. If solubility is an issue, proceed to the troubleshooting steps outlined above, considering a dilute acidic solution or a small amount of an organic solvent like DMSO.

Q2: How should I store my this compound peptide?

A2:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[6]

  • In Solution: Prepare aliquots to avoid multiple freeze-thaw cycles and store at -80°C.[2]

Q3: What factors can cause this compound to aggregate?

A3: Several factors can induce aggregation:

  • Intrinsic Factors: The presence of the hydrophobic Phenylalanine residue can promote self-association.

  • Extrinsic Factors:

    • High Concentration: Increases the likelihood of intermolecular interactions.[5]

    • pH near the Isoelectric Point (pI): Minimizes electrostatic repulsion.

    • Temperature Fluctuations: Repeated freeze-thaw cycles can destabilize the peptide.[6]

    • Mechanical Stress: Vigorous shaking or agitation can sometimes induce aggregation.

    • Surfaces: Adsorption to container surfaces can be a nucleation point for aggregation.[5]

Q4: Can I use sonication to dissolve my peptide?

A4: Yes, gentle sonication can be a useful technique to help dissolve peptides and break up minor aggregates.[3] However, prolonged or high-energy sonication should be avoided as it can potentially damage the peptide.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile deionized water

  • 10% (v/v) Acetic Acid in water

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a clean microcentrifuge tube.

  • Step 1: Water. Add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If the peptide dissolves completely, this is your solvent.

  • Step 2: Acidic Solution. If not soluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the approximate volume added.

  • Step 3: Organic Solvent. If the peptide is still insoluble, use a fresh 1 mg aliquot. Add a small volume of DMSO (e.g., 50-100 µL) and vortex.[2] Once dissolved, slowly add this solution to your aqueous buffer to achieve the desired final concentration.

  • Observe the solution for any signs of precipitation or cloudiness after each step.

Protocol 2: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound and store it properly to minimize aggregation.

Procedure:

  • Based on the results from the solubility test, select the most appropriate solvent system.

  • Dissolve the entire vial of lyophilized this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be convenient for your typical experiments.

  • Flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.

  • Store the frozen aliquots at -80°C.

  • When needed, thaw a single aliquot rapidly and keep it on ice. Avoid repeated freeze-thaw cycles of the same aliquot.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to prevent this compound aggregation.

ParameterRecommendationRationale
Solvent Start with Water; if needed, use 10-30% Acetic Acid or DMSO for initial solubilization.Addresses the peptide's charge and hydrophobicity for optimal dissolution.[2][3]
pH Maintain pH away from the peptide's pI (likely slightly basic). A pH of 4-6 is a good starting point.Maximizes electrostatic repulsion between peptide molecules to prevent aggregation.[1]
Concentration Store as a concentrated stock (1-10 mM) and dilute immediately before use.Higher concentrations can accelerate aggregation kinetics.[5]
Temperature Store lyophilized peptide at -20°C to -80°C. Store solutions at -80°C.Low temperatures slow down chemical degradation and physical aggregation processes.[6]
Handling Aliquot into single-use volumes to avoid freeze-thaw cycles. Use low-protein-binding tubes.Minimizes physical stress and surface-induced aggregation.[5][6]

Visual Guides

Troubleshooting Workflow for this compound Solubilization

G start Start: Lyophilized this compound water Add Sterile Water start->water check_water Soluble? water->check_water acid Add 10% Acetic Acid check_water->acid No success Success: Peptide Solubilized check_water->success Yes check_acid Soluble? acid->check_acid dmso Dissolve in min. DMSO check_acid->dmso No check_acid->success Yes fail Issue: Persistent Aggregation (Consider synthesis quality or alternative solvents) dilute Add dropwise to buffer dmso->dilute dilute->success

Caption: A step-by-step workflow for dissolving the this compound peptide.

Factors Contributing to Peptide Aggregation

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation This compound Aggregation Sequence Amino Acid Sequence (e.g., Hydrophobic Phe) Sequence->Aggregation Concentration High Concentration Concentration->Aggregation pH pH near pI pH->Aggregation Temperature Freeze-Thaw Cycles Temperature->Aggregation Mechanical Mechanical Stress Mechanical->Aggregation

Caption: Key factors that can lead to the aggregation of this compound.

References

Optimizing SFNGGP-NH2 Concentration for Cellular Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel synthetic peptide, SFNGGP-NH2. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

For initial experiments, a concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. A dose-response experiment is crucial to determine the most effective concentration for your particular experimental setup.

Q2: How should I dissolve and store this compound?

This compound is typically supplied as a lyophilized powder. It is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your cell culture, such as phosphate-buffered saline (PBS). For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: I am observing low or no response in my cells after treatment with this compound. What could be the issue?

Several factors could contribute to a lack of cellular response. Please refer to the troubleshooting section below for a detailed guide on how to address this issue. Common causes include suboptimal peptide concentration, issues with peptide solubility or stability, or cell-specific factors.

Q4: Is this compound known to be cytotoxic at higher concentrations?

While this compound has been designed for high specificity, cytotoxicity can occur at very high concentrations. It is essential to perform a cytotoxicity assay to determine the concentration at which the peptide may induce adverse effects in your specific cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellular response Suboptimal peptide concentrationPerform a dose-response experiment to identify the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 100 µM).
Poor peptide solubilityEnsure the peptide is fully dissolved. Gentle vortexing or sonication may aid dissolution. Consider using a different solvent if recommended by the manufacturer.
Peptide degradationAvoid multiple freeze-thaw cycles. Aliquot the reconstituted peptide for single use. Ensure proper storage at -20°C or -80°C.
Cell line insensitivityVerify that the target receptor for this compound is expressed in your chosen cell line.
High background signal or off-target effects Peptide concentration is too highDecrease the concentration of this compound used in the experiment. Refer to your dose-response curve to select a concentration that provides a specific signal without high background.
Non-specific bindingInclude appropriate controls, such as a scrambled peptide sequence, to ensure the observed effects are specific to this compound.
Inconsistent results between experiments Variability in peptide preparationPrepare a fresh stock solution of this compound for each experiment or use aliquots from the same stock to minimize variability.
Differences in cell passage number or confluencyMaintain consistent cell culture conditions, including passage number and cell density at the time of treatment.

Experimental Protocols

Dose-Response Experiment for Optimal Concentration

This protocol outlines the steps to determine the optimal working concentration of this compound for a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Peptide Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A recommended starting range is from 100 µM down to 0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add the different concentrations of the this compound solution. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific downstream assay (e.g., cell viability, reporter gene expression, or protein phosphorylation).

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Cytotoxicity Assay

This protocol is for assessing the potential cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate as described above.

  • Peptide Treatment: Treat cells with a range of this compound concentrations, including concentrations higher than the anticipated optimal dose.

  • Incubation: Incubate for a period relevant to your main experiments.

  • Viability Assay: Use a standard cell viability assay, such as MTT or a live/dead staining kit.

  • Data Analysis: Determine the concentration at which a significant decrease in cell viability is observed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow for its characterization.

SFNGGP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFNGGP This compound Receptor Peptide Receptor SFNGGP->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation TF_active Active Transcription Factor TF->TF_active Translocation Gene Target Gene Expression TF_active->Gene Induction

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reconstitute Reconstitute this compound Dilute Prepare Serial Dilutions Reconstitute->Dilute Treat Treat Cells Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Downstream Assay Incubate->Assay Analyze Analyze Data Assay->Analyze Optimize Optimize Concentration Analyze->Optimize

Caption: Workflow for optimizing this compound concentration.

SFNGGP-NH2 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SFNGGP-NH2 western blotting. This guide provides troubleshooting tips and answers to frequently asked questions to help you obtain clear and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Problem 1: Weak or No Signal for this compound

Question: I am not detecting any bands for this compound on my western blot. What could be the cause?

Answer: A lack of signal is a common issue, particularly with small peptides like this compound. The problem can arise from multiple stages of the western blot process, from sample preparation to signal detection. Below is a systematic guide to troubleshoot this issue.

Troubleshooting: Weak or No Signal

Potential Cause Recommended Solution
Low Protein Expression Ensure you are using a positive control lysate known to express this compound.[1] If the endogenous level is low, consider techniques like immunoprecipitation to enrich the sample.[1][2]
Inefficient Protein Transfer For small peptides (<15 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent the peptide from passing through.[3][4] PVDF membranes are often recommended for their higher protein binding capacity.[5][6][7] Verify successful transfer by staining the membrane with Ponceau S after transfer.[1][8] Reduce transfer time or current to avoid "over-transfer" of the small peptide.[4][9]
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Increase the antibody concentration or incubate the membrane overnight at 4°C to enhance the signal.[1][10] Titrate the antibody to find the optimal dilution.[11][12]
Inactive Reagents Ensure that the enzyme-conjugated secondary antibody and the detection substrate (e.g., ECL) have not expired and are active.[1] Prepare fresh reagents.
Incorrect Secondary Antibody Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[9]

| Excessive Washing or Blocking | Over-washing can strip the antibody from the blot.[1][9] Reduce the number or duration of wash steps.[13] Similarly, excessive blocking can mask the epitope; try reducing the blocking time or the concentration of the blocking agent.[1][9] |

Problem 2: High Background on the Blot

Question: My western blot for this compound shows a very high background, which obscures my results. How can I reduce it?

Answer: High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or inadequate washing.[14][15][16]

Troubleshooting: High Background

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try blocking overnight at 4°C.[15][17] Optimize the blocking buffer; common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[18] Sometimes switching from milk to BSA, or vice versa, can help.[1]
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding.[16][19] Dilute the primary antibody further. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[12][20]
Secondary Antibody Non-specific Binding The secondary antibody may be binding non-specifically.[15] Run a control blot without the primary antibody to check for this.[5] If bands appear, the secondary antibody is the issue; consider using a pre-adsorbed secondary antibody.[15]
Inadequate Washing Increase the number and/or duration of washing steps after primary and secondary antibody incubations.[14][21] Typically, 3-5 washes of 5-10 minutes each are recommended.[21][22] Ensure the volume of wash buffer is sufficient to fully submerge the membrane.[21][23]
Membrane Dried Out Allowing the membrane to dry out at any stage can cause high background.[16][23] Ensure the blot remains submerged in buffer during all incubation and washing steps.[23]

| Contaminated Buffers | Microbial growth in buffers can lead to a speckled background.[2][24] Use freshly prepared, filtered buffers.[23] |

Problem 3: Non-Specific Bands are Present

Question: I am seeing multiple bands in addition to the expected band for this compound. What could be the reason?

Answer: The presence of non-specific bands can be due to issues with the antibody, sample preparation, or blocking.[19][25]

Troubleshooting: Non-Specific Bands

Potential Cause Recommended Solution
Primary Antibody Concentration Too High This is a common cause of non-specific binding.[26] Reduce the primary antibody concentration and/or reduce the incubation time.[19] Incubating at 4°C overnight can also help decrease non-specific interactions.[19]
Sample Degradation Protease activity in your sample can lead to degradation products appearing as lower molecular weight bands. Always add protease inhibitors to your lysis buffer and keep samples on ice.[1][15]
Too Much Protein Loaded Overloading the gel with too much protein can lead to non-specific antibody binding.[22][26] Reduce the amount of total protein loaded per lane.[23]
Insufficient Blocking Incomplete blocking can expose sites on the membrane that the antibody can bind to non-specifically.[19] Optimize your blocking protocol as described in the "High Background" section.

| Cross-Reactivity of Antibody | The primary antibody may be cross-reacting with other proteins that share similar epitopes. Use an affinity-purified primary antibody if possible.[25] |

Experimental Protocols

Detailed Western Blot Protocol for this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • For the small peptide this compound, use a high-percentage Tris-Glycine gel (e.g., 15%) or a Tris-Tricine gel system, which provides better resolution for small proteins.[4]

    • Load samples and a molecular weight marker into the wells.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane (0.2 µm pore size), and filter papers in transfer buffer.

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform a semi-dry or wet transfer. For small peptides, a shorter transfer time is often recommended to prevent over-transfer.[4]

  • Immunodetection:

    • After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

    • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer. Recommended starting dilution is 1:1000, incubated overnight at 4°C.[12][27]

    • Wash the membrane 3 times for 5-10 minutes each with TBST.[21]

    • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000 to 1:10,000), for 1 hour at room temperature.[28]

    • Wash the membrane again 3-5 times for 5-10 minutes each with TBST.

  • Signal Detection:

    • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the signal using a CCD imager or X-ray film.

Visualizations

Diagrams of Workflows and Pathways

Western_Blot_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_detection Detection Sample_Prep Sample Preparation Gel_Electro Gel Electrophoresis Sample_Prep->Gel_Electro Lysate Transfer Protein Transfer Gel_Electro->Transfer Separated Proteins Blocking Blocking Transfer->Blocking Membrane Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: General workflow for a western blot experiment.

Troubleshooting_No_Signal Start No Signal Observed Check_Transfer Was protein transfer successful? (Ponceau S Stain) Start->Check_Transfer Check_Antibodies Are primary & secondary antibodies compatible and active? Check_Transfer->Check_Antibodies Yes Sol_Transfer Optimize transfer: - Use 0.2µm membrane - Adjust time/voltage Check_Transfer->Sol_Transfer No Check_Protein Is the target protein expressed in the sample? Check_Antibodies->Check_Protein Yes Sol_Antibodies Increase Ab concentration Incubate longer (4°C O/N) Use fresh antibodies Check_Antibodies->Sol_Antibodies No Sol_Protein Load more protein Use positive control Enrich sample (IP) Check_Protein->Sol_Protein No

Caption: Troubleshooting flowchart for a "no signal" result.

Signaling_Pathway Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein SFNGGP This compound (Ligand) SFNGGP->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Target_Protein Target Protein (Phosphorylation) Kinase->Target_Protein Response Cellular Response Target_Protein->Response

Caption: Hypothetical signaling pathway involving this compound.

References

SFNGGP-NH2 peptide quality control and purity check

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SFNGGP-NH2 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this synthetic peptide throughout their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

The this compound is a synthetic hexapeptide with the amino acid sequence L-Serinyl-L-Phenylalanyl-L-Asparaginyl-L-Glycyl-L-Glycyl-L-Proline, featuring a C-terminal amide. The C-terminal amidation increases the peptide's resistance to carboxypeptidases, potentially extending its biological half-life. The quality and purity of this peptide are critical for reliable and reproducible experimental results.[1][2]

Q2: What are the essential quality control (QC) tests for the this compound peptide?

A combination of analytical techniques is typically used to ensure the identity and purity of synthetic peptides like this compound.[3] The most critical QC tests include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

  • Amino Acid Analysis (AAA): To verify the amino acid composition and quantify the peptide.

Q3: What kind of impurities can be expected in a synthetic this compound peptide preparation?

Impurities in synthetic peptides can arise from various sources during synthesis and purification. For this compound, potential impurities include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that are shorter than the full-length sequence.

  • Incompletely deprotected peptides: Peptides with remaining protecting groups from the synthesis process.

  • Side-reaction products: Modifications to amino acid side chains, such as deamidation of asparagine.

  • Residual solvents and reagents: Traces of chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).

Q4: How should I properly store and handle the lyophilized this compound peptide?

To maintain the integrity of the this compound peptide, proper storage and handling are crucial. Peptides are susceptible to degradation by proteases, oxidation, and other environmental factors.

  • Storage: Lyophilized peptides should be stored at -20°C or colder in a desiccated environment.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. When preparing stock solutions, use high-purity solvents and store the solutions at -20°C or colder. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

HPLC Analysis

Problem: My HPLC chromatogram shows multiple peaks for the this compound peptide.

  • Possible Cause 1: Impurities. The additional peaks may represent impurities from the synthesis process.

    • Solution: Compare the retention times of the peaks to a well-characterized reference standard if available. Each peak can be collected and analyzed by mass spectrometry to identify the nature of the impurity.

  • Possible Cause 2: Poor peak shape or splitting. This could be due to interactions between the peptide and the stationary phase or issues with the mobile phase.

    • Solution: Ensure the mobile phase pH is appropriate to control the ionization state of the peptide. Using an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape. Consider screening different HPLC columns with varying stationary phases to optimize the separation.

  • Possible Cause 3: Peptide aggregation. Hydrophobic peptides can sometimes aggregate.

    • Solution: Try dissolving the peptide in a small amount of organic solvent like acetonitrile (B52724) before diluting with the aqueous mobile phase.

Quantitative Data Summary: HPLC Purity Analysis

ParameterTypical Specification
Purity Level>95% (Research Grade)
Main Peak Retention TimeVaries with method
Impurity ProfileEach impurity <1%
Mass Spectrometry (MS) Analysis

Problem: The observed molecular weight in the mass spectrum does not match the theoretical mass of this compound.

  • Possible Cause 1: Presence of protecting groups. Incomplete removal of protecting groups during synthesis will result in a higher molecular weight.

    • Solution: Review the synthesis and deprotection steps. The peptide may require reprocessing.

  • Possible Cause 2: Adduct formation. The peptide may have formed adducts with salts (e.g., Na+, K+) from buffers or glassware.

    • Solution: Ensure all solutions and equipment are clean. Using a desalting step before MS analysis can remove salt adducts.

  • Possible Cause 3: Peptide modification. The peptide may have undergone modification, such as oxidation or deamidation.

    • Solution: Use high-purity solvents and handle the peptide carefully to minimize modifications. High-resolution mass spectrometry can help identify the nature of the modification.

Quantitative Data Summary: Mass Spectrometry

ParameterTheoretical Value (Monoisotopic)
Molecular FormulaC27H40N8O8
Molecular Weight620.30 g/mol
Amino Acid Analysis (AAA)

Problem: The amino acid ratios from AAA do not correspond to the this compound sequence.

  • Possible Cause 1: Incomplete hydrolysis. The peptide bonds may not have been fully cleaved, leading to inaccurate amino acid quantification.

    • Solution: Optimize the hydrolysis conditions (e.g., time, temperature, acid concentration).

  • Possible Cause 2: Amino acid degradation. Some amino acids, like serine and asparagine, can be partially degraded during acid hydrolysis.

    • Solution: Use established correction factors for labile amino acids or consider alternative hydrolysis methods.

  • Possible Cause 3: Incorrect peptide concentration. An inaccurate initial weighing of the peptide will lead to incorrect molar ratio calculations.

    • Solution: Ensure the microbalance is properly calibrated and handle the lyophilized powder in a low-humidity environment.

Quantitative Data Summary: Amino Acid Analysis

Amino AcidTheoretical RatioExpected Recovery Range (%)
Serine (Ser)185-95
Phenylalanine (Phe)195-105
Aspartic Acid (Asx)*195-105
Glycine (Gly)298-102
Proline (Pro)195-105

*Asparagine (Asn) is converted to Aspartic Acid (Asp) during acid hydrolysis and is reported as Asx.

Experimental Protocols & Workflows

General Workflow for Peptide Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a synthetic peptide like this compound.

Peptide_QC_Workflow General Peptide QC Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Data Analysis & Reporting Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep HPLC Analytical HPLC (Purity) SamplePrep->HPLC MS Mass Spectrometry (Identity) SamplePrep->MS AAA Amino Acid Analysis (Quantification) SamplePrep->AAA DataAnalysis Data Interpretation HPLC->DataAnalysis MS->DataAnalysis AAA->DataAnalysis COA Certificate of Analysis DataAnalysis->COA HPLC_Troubleshooting HPLC Troubleshooting Logic Start HPLC Analysis Shows Unexpected Peaks CheckImpurity Are the peaks sharp and well-resolved? Start->CheckImpurity ImpurityAnalysis Likely impurities. Analyze by MS. CheckImpurity->ImpurityAnalysis Yes OptimizeMethod Optimize HPLC Method: - Check mobile phase pH - Adjust gradient - Try different column CheckImpurity->OptimizeMethod No CheckAggregation Is the peptide hydrophobic? OptimizeMethod->CheckAggregation AggregationSolution Dissolve in organic solvent before dilution. CheckAggregation->AggregationSolution Yes ConsultExpert Consult with an analytical chemist. CheckAggregation->ConsultExpert No

References

Technical Support Center: SFNGGP-NH2 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence (IF) applications involving the SFNGGP-NH2 peptide. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues and achieve optimal staining results in your experiments.

Troubleshooting Guide

This guide addresses the most common artifacts and issues encountered during immunofluorescence staining for the this compound peptide.

Problem: High Background Staining

High background fluorescence can obscure specific signals and complicate image analysis. This issue often arises from non-specific binding of primary or secondary antibodies.[1][2]

Potential Cause Recommended Solution
Antibody concentration too high Decrease the concentration of the primary and/or secondary antibody. Titrate each antibody to find the optimal dilution that provides the best signal-to-noise ratio.[1][3][4]
Insufficient blocking Increase the blocking time (e.g., to 1 hour). Use a blocking serum from the same species as the secondary antibody was raised in. Ensure the blocking buffer is fresh and appropriate for your sample.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
Secondary antibody non-specific binding Run a secondary antibody-only control (omitting the primary antibody). If staining is observed, the secondary antibody may be binding non-specifically. Consider changing to a different secondary antibody.
Sample drying out Ensure the sample remains hydrated throughout the entire staining procedure, as drying can cause non-specific antibody binding.
Problem: Weak or No Signal

A faint or absent signal can be due to a variety of factors related to the sample, reagents, or protocol.

Potential Cause Recommended Solution
Low expression of the target antigen Confirm the expression of the this compound target in your cells or tissue using an alternative method like Western blotting or mass spectrometry, if possible.
Antibody concentration too low Increase the concentration of the primary and/or secondary antibody. Also, consider increasing the incubation time, such as overnight at 4°C for the primary antibody.
Incompatible primary/secondary antibodies Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).
Epitope masking by fixation Over-fixation can damage or mask the antigen epitope. Try reducing the fixation time or switching to a different fixation method (e.g., methanol (B129727) instead of paraformaldehyde). For some targets, antigen retrieval methods may be necessary.
Improper antibody storage Repeated freeze-thaw cycles can damage antibodies. Aliquot antibodies upon arrival and store them as recommended by the manufacturer. Fluorophore-conjugated antibodies must be stored in the dark.
Photobleaching Minimize exposure of the sample to light during incubation and imaging. Use an anti-fade mounting medium to protect the fluorophore.
Problem: Non-Specific Staining or Off-Target Binding

Non-specific staining appears as unexpected patterns or incorrect subcellular localization of the signal.

Potential Cause Recommended Solution
Primary antibody cross-reactivity The primary antibody may be binding to other proteins with similar epitopes. Validate antibody specificity by performing a peptide pre-adsorption control (see protocol below).
High antibody concentration An excessively high concentration of the primary antibody can lead to binding at low-affinity, off-target sites. Perform a titration to determine the optimal concentration.
Issues with polyclonal antibodies While polyclonal antibodies can amplify signals by binding to multiple epitopes, they can sometimes produce higher background or non-specific staining compared to monoclonal antibodies.
Inappropriate blocking agent If using a BSA-based blocker, ensure it is high purity and IgG-free, as contaminating IgGs can be a source of background.
Problem: Autofluorescence

Autofluorescence is intrinsic fluorescence from the biological sample itself, which can interfere with the desired signal.

Potential Cause Recommended Solution
Endogenous fluorophores Molecules like NADH, collagen, and lipofuscin within the tissue can fluoresce, often in the green spectrum. Examine an unstained sample under the microscope to assess the level of autofluorescence.
Fixation method Certain fixatives, like glutaraldehyde, are known to induce autofluorescence. If possible, avoid these fixatives or use a quenching agent like sodium borohydride (B1222165) after fixation.
Spectral overlap If autofluorescence is present, choose a fluorophore for your secondary antibody that emits in the far-red spectrum, as this range typically has less interference from endogenous sources.
Quenching agents Treat samples with an autofluorescence quenching agent, such as Sudan Black B, after staining and before mounting.

Quantitative Data Summary

The following table provides representative data on how troubleshooting steps can impact the signal-to-noise ratio (SNR) in a typical this compound immunofluorescence experiment. Note: These values are illustrative and actual results will vary based on experimental conditions.

Artifact Observed Troubleshooting Action Hypothetical SNR Change Rationale
High BackgroundOptimized (decreased) primary antibody concentration+150%Reduces non-specific binding, significantly lowering the noise floor while retaining specific signal.
High BackgroundIncreased wash step duration from 5 min to 15 min (3x)+75%More effectively removes unbound primary and secondary antibodies, decreasing background noise.
Weak SignalIncreased primary antibody concentration+200%Increases the amount of antibody available to bind the target antigen, boosting the specific signal.
Weak SignalSwitched to a brighter, more photostable fluorophore+300%A brighter fluorophore emits a stronger signal per molecule, directly increasing signal intensity.
AutofluorescenceTreated with Sudan Black B quenching agent+100%Quenches endogenous fluorescence from the tissue, reducing background noise and making the specific signal more distinct.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining for this compound

This protocol provides a general framework for staining cultured cells. Optimization may be required for specific cell types or tissue sections.

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish to ~70% confluency.

  • Fixation: Aspirate the culture medium and rinse cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the this compound target is intracellular, incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Wash cells as in step 3. Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for at least 30 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the anti-SFNGGP-NH2 primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking solution and apply the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore. Store slides flat at 4°C in the dark.

Protocol 2: Antibody Specificity Control (Peptide Pre-adsorption)

This control is crucial to confirm that the primary antibody is specifically binding to the this compound peptide.

  • Determine Peptide Concentration: As a rule of thumb, use a 10-100 fold molar excess of the immunizing peptide (this compound) relative to the primary antibody.

  • Pre-incubation: In a microcentrifuge tube, mix the diluted primary antibody with the calculated amount of this compound peptide.

  • Incubation: Incubate this mixture for at least 1 hour at room temperature (or overnight at 4°C) with gentle rotation.

  • Centrifugation (Optional): Centrifuge the mixture at >10,000 x g for 10 minutes to pellet any immune complexes that may have formed.

  • Staining: Use the supernatant from this pre-incubation mixture as your "primary antibody" solution and proceed with the standard immunofluorescence protocol (Protocol 1, starting from step 6).

  • Comparison: In parallel, stain a separate, identical sample using the primary antibody that has not been pre-incubated with the peptide. A specific antibody will show strong staining in the standard protocol but little to no staining in the sample with the pre-adsorbed antibody.

Visualizations

Diagrams of Workflows and Logic

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps A Prepare Cells/Tissue B Fixation (e.g., 4% PFA) A->B C Permeabilization (if needed) B->C D Blocking (e.g., 5% Normal Serum) C->D E Primary Antibody Incubation (Anti-SFNGGP-NH2) D->E F Secondary Antibody Incubation (Fluorophore-conjugated) E->F G Washing Steps F->G H Mounting (with Antifade) G->H I Fluorescence Microscopy H->I

Caption: General workflow for an indirect immunofluorescence experiment.

Troubleshooting_Logic cluster_high_bg High Background cluster_weak_sig Weak/No Signal Start Observe Staining Artifact HB_Cause1 Antibody Conc. Too High? Start->HB_Cause1 High BG WS_Cause1 Antibody Conc. Too Low? Start->WS_Cause1 Weak Signal HB_Sol1 Titrate Antibody HB_Cause1->HB_Sol1 Yes HB_Cause2 Insufficient Blocking? HB_Cause1->HB_Cause2 No HB_Sol2 Increase Blocking Time HB_Cause2->HB_Sol2 Yes WS_Sol1 Increase Antibody Conc. WS_Cause1->WS_Sol1 Yes WS_Cause2 Epitope Masked? WS_Cause1->WS_Cause2 No WS_Sol2 Optimize Fixation WS_Cause2->WS_Sol2 Yes

Caption: Decision tree for troubleshooting common immunofluorescence artifacts.

Peptide_Block cluster_incubation Pre-adsorption Step A Diluted Primary Antibody (Anti-SFNGGP-NH2) C Combine and Incubate (1 hr @ RT or O/N @ 4°C) A->C B This compound Peptide (10-100x molar excess) B->C D Use Supernatant for Primary Incubation Step C->D E Compare to Standard Staining (No Peptide Block) D->E F Result: Signal Abolished? E->F G Antibody is Specific F->G Yes H Antibody may be Non-Specific F->H No

References

Technical Support Center: Improving SFNGGP-NH2 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SFNGGP-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the stability of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

A1: this compound is a synthetic peptide. While its specific biological function is proprietary, its stability in cell culture media can be influenced by several factors. The peptide sequence contains an Asparagine-Glycine (N-G) motif, which can be susceptible to deamidation under certain conditions. The C-terminal amidation (-NH2) provides protection against carboxypeptidases. However, the peptide can still be degraded by other proteases present in the cell culture medium, especially when supplemented with serum.

Q2: What are the primary causes of peptide degradation in cell culture?

A2: Peptide degradation in cell culture is primarily caused by:

  • Proteolytic enzymes: Serum, a common supplement in cell culture media, is a rich source of proteases (e.g., serine proteases, metalloproteases) that can cleave peptide bonds.[1][2] Cells themselves can also secrete proteases into the medium.

  • Chemical instability: Certain amino acid sequences are prone to chemical degradation. For example, deamidation of asparagine and glutamine residues, and oxidation of methionine and cysteine can occur under typical cell culture conditions (e.g., pH 7.4, 37°C).

  • Physical instability: Peptides can adsorb to plasticware or aggregate, reducing their effective concentration.

Q3: How can I improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Reduce serum concentration or use serum-free media: This is the most direct way to minimize proteolytic degradation.[2]

  • Use protease inhibitor cocktails: Adding broad-spectrum protease inhibitors to the cell culture medium can significantly reduce enzymatic degradation.

  • Optimize experimental conditions: Maintain a stable pH and temperature. Minimize the duration of experiments where possible.

  • Proper handling and storage: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity. Peptide degradation in the cell culture medium.1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).2. Reduce the serum concentration or switch to a serum-free medium if your cell line permits.3. Add a protease inhibitor cocktail to your culture medium.4. Prepare fresh working solutions of the peptide for each experiment.
Peptide adsorption to labware.1. Use low-protein-binding microcentrifuge tubes and plates.2. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your peptide stock solution.
Incorrect peptide concentration.1. Ensure the peptide was properly reconstituted and that the stock concentration is accurate.
High variability between replicate experiments. Inconsistent peptide degradation rates.1. Standardize the handling of cell cultures, including cell density and media changes.2. Ensure consistent timing of peptide addition and sample collection.
Repeated freeze-thaw cycles of the peptide stock solution.1. Aliquot the peptide stock solution into single-use volumes after reconstitution to avoid multiple freeze-thaw cycles.[1]
Loss of peptide over time confirmed by analytical methods (e.g., HPLC). Proteolytic degradation.1. Identify the class of proteases responsible by using specific protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases).2. Consider chemical modifications to the peptide to enhance stability, such as amino acid substitutions at cleavage sites (if known).
Chemical degradation (e.g., deamidation at the N-G site).1. Optimize the pH of the culture medium if possible, as deamidation can be pH-dependent.2. If deamidation is confirmed, consider synthesizing a peptide analog with a substitution for the asparagine or glycine (B1666218) residue.

Quantitative Data on Peptide Stability

The stability of peptides in cell culture media can vary significantly. The following tables provide example data on the half-life of different peptides under various conditions.

Table 1: Half-life of various peptides in different media.

PeptideMediumSerum ConcentrationHalf-life (hours)Reference
Peptide 1Human Blood PlasmaN/A43.5[3]
Peptide 2Human Blood PlasmaN/A3.2
Peptide 3HEK-293 Supernatant15% FBS50.5
Peptide 4HEK-293 Supernatant15% FBS57.1
Peptide 5Calu-3 Supernatant0%15.8

Table 2: Stability of a linear peptide in human serum.

Time (minutes)% Intact Peptide Remaining
0100
560
1525
3010
60<5

(Data is hypothetical and for illustrative purposes)

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media using RP-HPLC

This protocol allows for the quantification of intact this compound over time in your specific cell culture medium.

Materials:

  • This compound peptide

  • Your specific cell culture medium (with and without serum)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Spike the Medium: Add the this compound stock solution to your cell culture medium (with and without serum, and with and without cells) to the final working concentration used in your experiments.

  • Time Course Incubation: Incubate the peptide-containing medium at 37°C in a cell culture incubator.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Protein Precipitation: To stop enzymatic degradation and prepare the sample for HPLC, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA) to the collected aliquot.

  • Centrifugation: Vortex the sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto the RP-HPLC column.

  • Data Analysis: The amount of intact peptide is determined by integrating the area of the peptide peak at each time point. The percentage of remaining peptide is calculated relative to the T=0 time point. The half-life (t½) can then be calculated from the degradation curve.

Visualizations

experimental_workflow Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Peptide Stock spike_media Spike Media with Peptide prep_peptide->spike_media prep_media Prepare Cell Culture Media (± Serum, ± Cells) prep_media->spike_media incubate Incubate at 37°C spike_media->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples precipitate Precipitate Proteins collect_samples->precipitate centrifuge Centrifuge precipitate->centrifuge hplc Analyze by RP-HPLC centrifuge->hplc data_analysis Calculate % Remaining & Half-life hplc->data_analysis

Caption: Workflow for assessing peptide stability in cell culture media.

degradation_pathways Common Peptide Degradation Pathways cluster_proteolytic Proteolytic Degradation cluster_chemical Chemical Degradation peptide Intact Peptide (this compound) proteases Proteases (from serum or cells) peptide->proteases Cleavage deamidation Deamidation (at Asn-Gly site) peptide->deamidation Spontaneous fragments Peptide Fragments proteases->fragments isoaspartate Isoaspartate-containing Peptide deamidation->isoaspartate

Caption: Major degradation pathways for peptides in cell culture.

References

SFNGGP-NH2 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific binding related to the peptide SFNGGP-NH2 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a potential issue?

A1: this compound is a synthetic peptide. Like many peptides, it can exhibit non-specific binding in assays due to a combination of factors including its amino acid sequence, hydrophobicity, and charge characteristics.[1] Non-specific binding refers to the attachment of the peptide to unintended surfaces or molecules in an assay system, such as microplate wells or blocking proteins, rather than its specific target.[2][3][4] This can lead to high background signals, reduced assay sensitivity, and inaccurate results, potentially resulting in false positives or false negatives.

Q2: What are the common causes of high background signals when using this compound in an ELISA or other immunoassays?

A2: High background signals are often a result of non-specific binding. The primary causes can be categorized as follows:

  • Suboptimal Blocking: Incomplete or ineffective blocking of the microplate surface can leave sites available for this compound or detection antibodies to bind non-specifically.

  • Inadequate Washing: Insufficient washing between assay steps can leave unbound peptide or antibodies behind, contributing to a higher background signal.

  • Hydrophobic and Ionic Interactions: Peptides can non-specifically adhere to plastic surfaces and other proteins through hydrophobic or electrostatic interactions.

  • Cross-Reactivity: The primary or secondary antibodies may cross-react with other molecules in the sample or with the blocking agent itself.

  • Peptide Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and mitigate non-specific binding of this compound.

Issue 1: High Background Signal in Assays

High background noise can obscure the specific signal from this compound, making data interpretation difficult. The following workflow can help identify and resolve the source of the high background.

high_background_troubleshooting start High Background Signal Observed check_blocking Optimize Blocking Step start->check_blocking check_washing Optimize Washing Protocol check_blocking->check_washing If no improvement end_good Signal-to-Noise Ratio Improved check_blocking->end_good If improved check_peptide Review Peptide Concentration check_washing->check_peptide If no improvement check_washing->end_good If improved check_buffer Modify Buffer Composition check_peptide->check_buffer If no improvement check_peptide->end_good If improved check_buffer->end_good If improved end_bad Issue Persists: Contact Support check_buffer->end_bad If no improvement

Caption: Troubleshooting workflow for high background signals.

  • Test Different Blocking Agents: The effectiveness of a blocking buffer can be assay-dependent. It is recommended to test several options to find the one that provides the best signal-to-noise ratio.

  • Vary Blocking Agent Concentration: Prepare blocking buffers with varying concentrations of the chosen agent (e.g., 1-5% BSA or non-fat dry milk).

  • Increase Incubation Time and Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete surface coverage.

Table 1: Common Blocking Agents for Peptide Assays

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Readily available, effective in many applications.Can be a source of cross-reactivity; potential for lot-to-lot variability.
Non-fat Dry Milk1-5% (w/v)Inexpensive and effective at blocking.Contains a complex mix of proteins that can cause cross-reactivity; not for biotin-avidin systems.
Casein1% (w/v)A purified milk protein, can be more consistent than milk.May still cause cross-reactivity with some antibodies.
Synthetic/Non-Protein BlockersVariesAnimal-protein-free, reducing cross-reactivity.Can be more expensive.
Normal Serum5-10% (v/v)Can be very effective, especially when from the same species as the secondary antibody.Can be expensive and may contain interfering endogenous proteins.

Proper washing is crucial for removing unbound reagents.

  • Increase Wash Cycles: Increase the number of washes from the standard 3 to 5 cycles.

  • Increase Wash Volume: Ensure the wash buffer volume is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).

  • Incorporate a Soak Step: Add a 30-second to 1-minute soak with the wash buffer during each wash cycle before aspirating.

  • Add Detergent to Wash Buffer: Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your wash buffer to help disrupt non-specific interactions.

Issue 2: False Positives or Inconsistent Results

Inconsistent results can arise from the "stickiness" of the this compound peptide, leading it to bind to various surfaces and components within the assay.

buffer_optimization_pathway start Inconsistent Results with this compound adjust_ph Adjust Buffer pH start->adjust_ph increase_salt Increase Salt Concentration adjust_ph->increase_salt add_surfactant Add Surfactant/Detergent increase_salt->add_surfactant use_blocker_in_diluent Include Blocking Agent in Diluent add_surfactant->use_blocker_in_diluent end_good Reproducible Results Achieved use_blocker_in_diluent->end_good

Caption: Logical pathway for optimizing buffer conditions.

The composition of your assay and diluent buffers can be adjusted to minimize non-specific peptide interactions.

  • Adjust pH: The charge of the peptide is influenced by the buffer pH. Adjusting the pH can help to reduce electrostatic interactions with charged surfaces.

  • Increase Salt Concentration: Higher concentrations of salt (e.g., NaCl) can shield charged interactions, thereby reducing non-specific binding.

  • Add Surfactants: For peptides with hydrophobic regions, adding a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer can disrupt hydrophobic interactions.

  • Include Blocking Agents in Diluents: Adding a blocking agent like BSA (e.g., 0.1-1%) to the peptide and antibody diluents can help prevent them from binding to non-specific sites.

Table 2: Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Sodium Chloride (NaCl)0.15 M to 0.5 MShields electrostatic interactions.
Tween-200.01% - 0.05% (v/v)Reduces hydrophobic interactions.
Triton X-1000.01% - 0.05% (v/v)Reduces hydrophobic interactions.
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Acts as a carrier protein to prevent binding to surfaces.

By systematically working through these troubleshooting guides, researchers can effectively diagnose and mitigate issues of non-specific binding associated with this compound, leading to more accurate and reliable experimental outcomes.

References

minimizing SFNGGP-NH2 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the peptide SFNGGP-NH2 (Ser-Phe-Asn-Gly-Gly-Pro-NH2) during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

If you are observing variable or reduced biological effects in your assays, it could be due to peptide degradation.

Troubleshooting Steps:

  • Review Storage and Handling Procedures:

    • Confirm that the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container with a desiccant.

    • Ensure the vial was allowed to warm to room temperature in a desiccator before opening to prevent condensation.

    • Verify that stock solutions were prepared with high-purity, sterile solvents and stored in single-use aliquots at -20°C or -80°C.

    • Minimize freeze-thaw cycles.

  • Assess Solution Stability:

    • Prepare fresh working solutions for each experiment. Avoid storing the peptide in solution at 4°C for extended periods.

    • Consider the pH of your experimental buffer. The Asn-Gly sequence is highly susceptible to deamidation, a reaction that is accelerated at neutral to basic pH.

  • Evaluate for Deamidation:

    • The primary degradation pathway for this compound is likely deamidation at the Asn-Gly (NG) sequence. This modification introduces a negative charge and can significantly alter the peptide's structure and function.

    • If possible, analyze a sample of your working solution using HPLC-MS to check for the presence of degradation products (isoaspartate and aspartate forms of the peptide).

dot

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Bioactivity Start Inconsistent Bioactivity Observed CheckStorage Review Storage & Handling Start->CheckStorage AssessSolution Evaluate Solution Stability CheckStorage->AssessSolution If storage is correct AnalyzeDegradation Analyze for Degradation (HPLC-MS) AssessSolution->AnalyzeDegradation If solution handling is correct ImplementChanges Implement Corrective Actions AnalyzeDegradation->ImplementChanges Degradation confirmed Outcome Consistent Bioactivity AnalyzeDegradation->Outcome No degradation detected (Consider other experimental factors) ImplementChanges->Outcome

Caption: Troubleshooting workflow for inconsistent bioactivity.

Issue 2: Peptide Precipitation in Cell Culture Media

The appearance of cloudiness or precipitate upon adding the peptide to your cell culture medium indicates poor solubility or aggregation.

Troubleshooting Steps:

  • Review Solubilization Protocol:

    • Ensure the initial stock solution was fully dissolved. For this compound, solubilizing in a small amount of DMSO before dilution into aqueous buffers may be necessary.

    • When diluting the stock solution, add it to the cell culture medium slowly while gently vortexing.

  • Consider Media Components:

    • Cell culture media are complex mixtures that can sometimes interact with peptides. If the problem persists, consider testing the peptide's solubility in a simpler buffer (e.g., PBS) at the same concentration.

    • Serum contains proteases that can degrade the peptide, potentially leading to fragments with different solubility properties.

  • Filter the Working Solution:

    • Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is deamidation at the asparagine-glycine (Asn-Gly) sequence. This is a well-documented "hotspot" for non-enzymatic degradation in peptides and proteins. Deamidation involves the conversion of the asparagine side chain to either an aspartic acid or an isoaspartic acid residue, introducing a negative charge and altering the peptide's structure, which can lead to a loss of biological activity.

dot

cluster_deamidation Deamidation of this compound at the Asn-Gly Site SFNGGP_NH2 This compound (Asn) Succinimide Succinimide Intermediate SFNGGP_NH2->Succinimide Intramolecular nucleophilic attack IsoAsp Isoaspartate form Succinimide->IsoAsp Hydrolysis (major product) Asp Aspartate form Succinimide->Asp Hydrolysis (minor product)

Caption: Deamidation pathway of this compound.

Q2: How should I store this compound to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of this compound.

FormStorage TemperatureContainerAdditional Recommendations
Lyophilized Powder -20°C or -80°C (long-term)Tightly sealed vial with desiccantAllow vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
Stock Solution -20°C or -80°CLow-protein-binding, single-use aliquotsAvoid repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experimentLow-protein-binding tubes and pipette tipsDo not store in solution at 4°C for extended periods.

Q3: What is the impact of pH on the stability of this compound?

A3: The deamidation of the Asn-Gly sequence is highly pH-dependent. The reaction rate is slowest at acidic pH (around 3-5) and increases significantly at neutral and alkaline pH. Therefore, for experiments requiring long incubation times, using a buffer with a slightly acidic pH, if compatible with your assay, can help minimize degradation.

Q4: Will this compound be degraded by enzymes in my cell culture?

A4: Yes, peptides are susceptible to degradation by proteases and peptidases present in cell culture media, especially when supplemented with serum. These enzymes can cleave the peptide bonds, leading to inactivation.

Mitigation Strategies for Enzymatic Degradation:

StrategyDescriptionConsiderations
Use Serum-Free Media If your experimental design allows, using serum-free media will significantly reduce the concentration of proteases.May not be suitable for all cell types or experiments.
Minimize Incubation Time Reduce the time the peptide is in contact with cells and media to the minimum required for the desired biological effect.May require time-course experiments to optimize.
Use Protease Inhibitors A cocktail of protease inhibitors can be added to the cell culture medium.Must be validated for compatibility with your specific cells and assay, as they can have off-target effects.

Q5: How can I detect and quantify the degradation of this compound?

A5: The most common method for analyzing peptide degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS). This allows for the separation and identification of the parent peptide from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

dot

cluster_forced_degradation Forced Degradation Experimental Workflow Prepare Prepare this compound Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC-MS Sample->Analyze Characterize Identify Degradation Products Analyze->Characterize

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC-MS system

Procedure:

  • Preparation of Peptide Stock: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the peptide stock with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the peptide stock with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix equal volumes of the peptide stock with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate the peptide stock solution at 60°C.

    • Photodegradation: Expose the peptide stock solution to UV light (e.g., 254 nm) at room temperature.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize the pH before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method to separate and identify the parent peptide and any degradation products.

Protocol 2: Analysis of this compound Degradation by HPLC-MS

This protocol provides a general framework for the analysis of this compound and its deamidation products. Method optimization will be required for your specific instrumentation.

Instrumentation and Columns:

  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2050
2295
2595
265
305

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan and product ion scan (for fragmentation analysis of parent and degradation products).

Expected Results:

The deamidation of this compound results in a mass increase of approximately 1 Da. The isoaspartate and aspartate forms may have slightly different retention times on the RP-HPLC column compared to the parent peptide.

Validation & Comparative

Validating the Anti-Inflammatory Activity of SFNGGP-NH2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the novel peptide SFNGGP-NH2 against the well-established anti-inflammatory agent, dexamethasone (B1670325). The following sections present supporting experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for inflammation studies. Its performance was compared with dexamethasone, a synthetic glucocorticoid known for its potent anti-inflammatory effects. The key parameters assessed were the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentrationNO Inhibition (%)
This compound50 µM~40%
100 µM~60%
200 µM~80%
Dexamethasone1 µMSignificant Inhibition
10 µMStrong Inhibition
50 µMNear Basal Levels

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
This compound200 µMSignificantSignificantSignificant
Dexamethasone1 µMSignificantSignificantSignificant
6 µMSignificantSignificantSignificant

Note: The data for this compound is derived from studies on LPS-stimulated RAW264.7 macrophages. The comparative data for dexamethasone is based on its known potent anti-inflammatory effects in similar experimental setups, with specific quantitative results varying across different studies.

Experimental Protocols

The validation of the anti-inflammatory activity of this compound and its comparison with dexamethasone involved the following key experimental protocols:

Cell Culture and Treatment

RAW264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells were seeded in appropriate plates and allowed to adhere. Subsequently, cells were pre-treated with various concentrations of this compound or dexamethasone for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The concentration of NO in the cell culture supernatant was determined using the Griess reagent. This assay measures the amount of nitrite (B80452), a stable metabolite of NO. Briefly, an equal volume of culture supernatant and Griess reagent were mixed and incubated at room temperature. The absorbance was then measured at a specific wavelength, and the nitrite concentration was calculated from a standard curve.

Pro-inflammatory Cytokine Measurement

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays were performed according to the manufacturer's instructions.

Western Blot Analysis

To investigate the underlying signaling pathways, Western blot analysis was performed. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, and JNK) followed by incubation with secondary antibodies. The protein bands were visualized using an appropriate detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both this compound and dexamethasone are mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate these pathways and the general experimental workflow.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, ERK, JNK) MyD88->MAPKs IKK IKK MyD88->IKK AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (in nucleus) NFκB->NFκB_nuc translocates NFκB_nuc->Cytokines induces transcription iNOS iNOS NFκB_nuc->iNOS induces transcription NO NO iNOS->NO SFNGGP_NH2 This compound SFNGGP_NH2->MAPKs inhibits SFNGGP_NH2->NFκB inhibits activation Dexamethasone Dexamethasone Dexamethasone->MAPKs inhibits Dexamethasone->NFκB inhibits activation

Caption: Anti-inflammatory signaling pathway of this compound and Dexamethasone.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start culture Culture RAW264.7 Macrophages start->culture pretreat Pre-treat with This compound or Dexamethasone culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Signaling Proteins) collect->western end End griess->end elisa->end western->end

Caption: General workflow for validating anti-inflammatory activity.

A Comparative Analysis of SFNGGP-NH2 and Other Ligands Targeting Protease-Activated Receptors 1 and 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide SFNGGP-NH2 with other known ligands for Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 3 (PAR3). The information presented is based on available experimental data to facilitate an objective evaluation of their performance.

Introduction to this compound and its Targets

This compound is a synthetic peptide that has been identified as an agonist for Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 2 (PAR2). It corresponds to the tethered ligand sequence of murine PAR3. PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates signaling. PAR1 and PAR3 are both activated by the coagulation protease thrombin and are involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.

Quantitative Comparison of Ligand Activity

To provide a clear comparison of the potencies of this compound and other key ligands for PAR1 and PAR3, the following tables summarize their half-maximal effective concentrations (EC50), half-maximal inhibitory concentrations (IC50), and binding affinities (Ki) from various in vitro studies.

Table 1: Comparative Potency of PAR1 Agonists

LigandTypeAssayCell/Tissue TypeEC50Citation(s)
This compound Peptide AgonistCalcium MobilizationJurkat Cells~10 µM[1]
ThrombinEndogenous Protease AgonistPlatelet AggregationHuman Platelets0.29 nM[1]
TFLLR-NH2Peptide AgonistCalcium MobilizationCultured Neurons1.9 µM[2]
SFLLRN-NH2Peptide AgonistPlatelet AggregationHuman Platelets~0.8 µM[3]
TRAP (SFLLRNPNDKYEPF-amide)Peptide AgonistPlatelet AggregationHuman Platelets24 µM[1]

Table 2: Comparative Potency of PAR1 Antagonists

LigandTypeAssayCell/Tissue TypeKi / IC50Citation(s)
VorapaxarSmall Molecule AntagonistRadioligand BindingHuman PlateletsKi: 8.1 nM
AtopaxarSmall Molecule AntagonistCalcium MobilizationEA.hy926 CellsIC50: 0.033 µM
Parmodulin 2 (ML161)Small Molecule Allosteric InhibitorP-selectin ExpressionHuman PlateletsIC50: 0.26 µM

Table 3: Comparative Potency of PAR3 Ligands

LigandTypeAssayCell/Tissue TypeEC50Citation(s)
This compound Peptide Agonist (Acts on PAR1/PAR2)Calcium MobilizationJurkat Cells(acts on PAR1/PAR2)
TFRGAP-NH2Peptide (Human PAR3 tethered ligand)ERK ActivationA-498 Carcinoma Cells(acts on PAR1)
C660Lipid-tethered Peptide AgonistCalcium MobilizationHuman PAR3-expressing HEK293 cells~900 nM

Signaling Pathways and Experimental Workflows

The activation of PAR1 by agonists like this compound initiates a cascade of intracellular signaling events. A simplified representation of this pathway, along with a typical experimental workflow for assessing ligand potency, is provided below.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane PAR1 PAR1 Receptor G_protein Gq/11 PAR1->G_protein Activates Agonist This compound (or other agonist) Agonist->PAR1 Binds & Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified PAR1 Gq-coupled signaling pathway.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow: Calcium Mobilization Assay start Seed PAR1-expressing cells in microplate load_dye Load cells with Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash add_ligand Add varying concentrations of this compound or other ligands wash->add_ligand measure_fluorescence Measure fluorescence intensity over time (e.g., with FLIPR) add_ligand->measure_fluorescence analyze Analyze data: Plot dose-response curve and calculate EC50 measure_fluorescence->analyze end Determine Ligand Potency analyze->end

Caption: Workflow for a calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PAR1 and PAR3 ligands.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the potency (EC50) of this compound and other agonists in activating PAR1 or PAR3.

Materials:

  • HEK293 cells stably or transiently expressing human PAR1 or PAR3.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Test ligands (this compound and others) at various concentrations.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture: Seed the PAR-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to enter the cells.

  • Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Ligand Preparation: Prepare serial dilutions of the test ligands in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading. The instrument then adds the ligand solutions to the wells, and fluorescence is continuously monitored to detect changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each ligand.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To quantify the affinity of unlabeled ligands (like this compound or antagonists) for PAR1 by their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing PAR1.

  • A suitable radioligand for PAR1 (e.g., [3H]-haTRAP).

  • Unlabeled competitor ligands (this compound, vorapaxar, etc.) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a microplate or microcentrifuge tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. A competition binding curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound serves as a valuable research tool for investigating the roles of PAR1 and PAR2. Its potency as a PAR1 agonist is in the micromolar range, making it less potent than the endogenous activator thrombin and some other synthetic peptide agonists like SFLLRN-NH2 and TFLLR-NH2. Compared to the highly potent small-molecule antagonists like vorapaxar, this compound acts as an activator rather than an inhibitor. In the context of PAR3, this compound does not directly activate the receptor but rather acts on PAR1 and PAR2, highlighting the complexity of PAR signaling and the potential for cross-reactivity among family members. The development of selective PAR3 agonists like C660 provides a more targeted approach to studying the specific functions of this receptor. The choice of ligand for research or therapeutic development will depend on the desired target receptor, the required potency, and whether receptor activation or inhibition is the intended outcome.

References

SFNGGP-NH2 knockout or knockdown experimental validation

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "SFNGGP-NH2" did not yield information about a specific gene or protein with this designation in the current scientific literature. The search results primarily pointed to unrelated chemical compounds or different genes, such as those in the "Small Nucleolar RNA Host Gene" (SNHG) family.

It is possible that "this compound" may be a novel or less-documented molecule, a potential typographical error, or an internal designation not yet widely recognized in public databases.

To provide an accurate and relevant comparison guide for knockout or knockdown experimental validation, clarification on the precise identity of the target molecule is necessary. Once the correct gene or protein name is provided, a comprehensive guide can be developed, including:

  • Detailed comparisons with alternative experimental approaches.

  • Clearly structured tables summarizing quantitative data from validation experiments.

  • In-depth experimental protocols for key validation techniques.

  • Illustrative diagrams of signaling pathways and experimental workflows using the Graphviz DOT language.

Researchers and professionals in drug development are encouraged to verify the nomenclature of their target of interest to ensure the retrieval of accurate and pertinent information for their experimental design and validation needs.

Functional Comparison of SFNGGP-NH2 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive functional comparison of analogs of the peptide SFNGGP-NH2 is currently not feasible due to the absence of publicly available scientific literature identifying this peptide, its biological target, or its mechanism of action.

To conduct a meaningful comparative analysis as requested, foundational information about the parent peptide, this compound, is essential. This includes:

  • Identification of the Peptide: Understanding the origin and biological context of this compound is the first step.

  • Receptor or Molecular Target: Identifying the specific receptor or protein that this compound interacts with is crucial for designing relevant binding and functional assays.

  • Signaling Pathway: Knowledge of the downstream signaling cascade activated or inhibited by the peptide-receptor interaction is necessary to select appropriate functional assays and to construct an accurate pathway diagram.

  • Biological Function: A description of the physiological effect of this compound would provide context for the importance of functional comparisons of its analogs.

Without this information, it is not possible to:

  • Select appropriate analogs for comparison: Analog design is based on modifying the parent peptide to enhance or alter its function. Without knowing the function, relevant modifications cannot be proposed.

  • Choose relevant experimental assays: Assays for receptor binding and functional activity are highly specific to the receptor and signaling pathway .

  • Generate meaningful data for comparison: Quantitative data from such assays would form the basis of the comparison tables.

  • Create accurate diagrams: The signaling pathway and experimental workflow diagrams are entirely dependent on the specific biological system involved.

Path Forward for Researchers

For researchers in possession of preliminary data on this compound, the following steps would be necessary to enable a future functional comparison of its analogs:

  • Target Identification: Utilize techniques such as affinity chromatography, yeast two-hybrid screening, or computational prediction to identify the receptor or binding partner of this compound.

  • Receptor Binding Characterization: Once a target is identified, perform saturation and competitive binding assays using radiolabeled or fluorescently tagged this compound to determine its binding affinity (Kd) and specificity.

  • Functional Assay Development: Based on the class of the identified receptor (e.g., G-protein coupled receptor, ion channel, enzyme), develop and validate functional assays to measure the peptide's potency (EC50) and efficacy. This could involve measuring second messengers like cAMP or inositol (B14025) phosphates, ion flux, or enzyme activity.

  • Analog Synthesis and Screening: Synthesize analogs of this compound with specific amino acid substitutions or modifications and screen them using the developed binding and functional assays.

Once such data is generated, a comprehensive comparison guide could be constructed, including the requested data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental procedures.

Navigating Specificity: A Guide to the Cross-Reactivity of SFNGGP-NH2 and its Potential Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular signaling, the specificity of molecular tools is paramount. This guide offers a comparative analysis of the synthetic peptide SFNGGP-NH2, a key agonist for Proteinase-Activated Receptors (PARs), and explores the critical considerations for the cross-reactivity of antibodies developed against it. Understanding this peptide's inherent functional promiscuity is the first step in designing and validating specific antibody reagents for PAR-related research.

This compound: An Agonist with Inherent Cross-Reactivity

This compound is a synthetic hexapeptide that mirrors the N-terminal tethered ligand sequence of the mouse Proteinase-Activated Receptor 3 (PAR3).[1][2][3] Upon proteolytic cleavage of the receptor's extracellular domain, this new N-terminus acts as a ligand, binding to and activating the receptor. However, research has demonstrated that this compound does not exclusively activate PAR3. It also functions as an agonist for PAR1 and PAR2, highlighting a natural functional cross-reactivity that is crucial for interpreting experimental results.[1][4]

This functional cross-talk is a key consideration. While PAR3 itself may function as a cofactor, particularly for PAR4 activation in response to thrombin, the this compound peptide independently triggers signaling through PAR1 and PAR2.[1][3] This has significant implications for studies aiming to isolate the effects of PAR3 activation.

Table 1: Functional Cross-Reactivity of this compound Peptide

Receptor FamilyTarget ReceptorCross-Reactivity ProfileImplication for Researchers
Proteinase-Activated Receptors (PARs)PAR3 (mouse)Agonist for PAR1 and PAR2. Does not activate PAR3 or PAR4 at similar concentrations.[1]Experiments using this compound will likely involve activation of PAR1 and PAR2 pathways. Controls using cells that do not express PAR1 or PAR2 are essential to isolate any potential PAR3-specific effects.

The Challenge of Anti-Peptide Antibody Specificity

While no commercially available antibodies specifically targeting the this compound peptide have extensive public cross-reactivity data, the principles of anti-peptide antibody development provide a framework for comparison. Antibodies raised against short, synthetic peptides are valuable tools but are prone to cross-reactivity issues.[5][6]

An antibody generated against this compound could potentially cross-react with:

  • The native PAR3 protein: This is the intended target.

  • Other PAR family members: Homology in the tethered ligand region of other PARs could lead to off-target binding.

  • Other proteins with similar short linear motifs: The six-amino-acid sequence may appear in unrelated proteins, leading to non-specific binding.[5]

Table 2: Potential Cross-Reactivity of a Hypothetical Anti-SFNGGP-NH2 Antibody

Potential Cross-ReactantBasis for Potential Cross-ReactivityRecommended Validation Assay
PAR1, PAR2, PAR4 Sequence homology in the tethered ligand domain.Western Blot or ELISA using recombinant PAR proteins or lysates from cells overexpressing each PAR member.
Unrelated Proteins Presence of a "SFNGGP" or similar motif.BLASTp (Protein BLAST) search of the target proteome to identify potential off-target proteins. Validation via Western Blot against a panel of cell lysates.
Free this compound Peptide The immunizing antigen itself.Competitive ELISA to show that the free peptide can block antibody binding to the target protein.

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams illustrate the functional cross-reactivity of the this compound peptide and a standard workflow for testing antibody specificity.

cluster_peptide This compound Peptide cluster_receptors Proteinase-Activated Receptors (PARs) cluster_pathways Downstream Signaling peptide This compound (PAR3 Tethered Ligand) PAR1 PAR1 peptide->PAR1 Activates PAR2 PAR2 peptide->PAR2 Activates PAR3 PAR3 (No direct activation) peptide->PAR3 No Activation PAR4 PAR4 (No direct activation) peptide->PAR4 No Activation Pathway1 G-Protein Signaling (e.g., Ca2+ mobilization) PAR1->Pathway1 Pathway2 MAPK/ERK Pathway PAR1->Pathway2 PAR2->Pathway1 PAR2->Pathway2

Caption: Functional cross-reactivity of the this compound peptide with PAR family members.

cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis p1 Coat Plate with Target Protein (PAR3) i1 Block Wells p1->i1 p2 Coat Separate Wells with Potential Cross-Reactants (PAR1, PAR2, PAR4) i2 Add Anti-SFNGGP-NH2 Antibody i1->i2 i3 Wash Unbound Antibody i2->i3 i4 Add Secondary Ab (HRP-conjugated) i3->i4 i5 Wash Unbound Secondary i4->i5 d1 Add Substrate (e.g., TMB) i5->d1 d2 Measure Absorbance d1->d2 d3 Compare Signals d2->d3

Caption: Experimental workflow for testing antibody cross-reactivity using ELISA.

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-controlled experiments. The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for quantifying specificity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine if an antibody raised against this compound cross-reacts with other related peptides or proteins (e.g., tethered ligand sequences from PAR1, PAR2, or PAR4).

Materials:

  • 96-well microtiter plates

  • Recombinant target protein (e.g., extracellular domain of PAR3)

  • Potential cross-reacting peptides/proteins

  • Primary antibody (Anti-SFNGGP-NH2)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS-T: Phosphate-Buffered Saline with 0.05% Tween-20)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Methodology:

  • Coating: Coat the wells of a 96-well plate with the target protein (e.g., recombinant PAR3) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound protein.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Incubation:

    • Prepare serial dilutions of the competing peptides (this compound as a positive control, and other PAR-related peptides as test subjects).

    • In separate tubes, pre-incubate a fixed, non-saturating concentration of the primary anti-SFNGGP-NH2 antibody with each dilution of the competing peptides for 1-2 hours.

    • Add the antibody-peptide mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: A decrease in signal in the presence of a competing peptide indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of competitor peptide required to inhibit 50% of the antibody binding).

Conclusion

References

A Comparative Guide to the Binding Affinity and Kinetics of SFNGGP-NH2, a Protease-Activated Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SFNGGP-NH2 and Protease-Activated Receptors

This compound is the C-terminally amidated hexapeptide with the sequence Ser-Phe-Asn-Gly-Gly-Pro. It is known as the murine tethered ligand for Protease-Activated Receptor 3 (PAR3) and has been shown to activate PAR1 and PAR2.[1] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2] Synthetic peptides corresponding to these tethered ligand sequences, such as this compound, can act as agonists, directly activating the receptors without the need for proteolytic cleavage.

Comparative Analysis of PAR Agonist Potency

While direct binding affinity data for this compound is scarce, its functional potency has been characterized in cell-based assays, such as measuring calcium mobilization. The 50% effective concentration (EC50) is a common measure of a ligand's functional potency. A lower EC50 value indicates higher potency.

Below is a comparison of the EC50 values for this compound and other PAR-activating peptides from a study using Jurkat T cells.

PeptideSequenceTarget Receptor(s)EC50 (µM)Reference
This compound Ser-Phe-Asn-Gly-Gly-Pro-NH2PAR1, PAR2~100[1]
TFRGAP-NH2Thr-Phe-Arg-Gly-Ala-Pro-NH2PAR1, PAR2>100[1]
TFLLR-NH2Thr-Phe-Leu-Leu-Arg-NH2PAR1~10
SLIGRL-NH2Ser-Leu-Ile-Gly-Arg-Leu-NH2PAR2~50

Note: The EC50 values are approximate and derived from graphical data in the cited reference. They serve as a relative comparison of potency under the specific experimental conditions of the study.

Experimental Methodologies

To determine the binding affinity and kinetics of this compound, several biophysical techniques can be employed. Below are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays. A protocol for a Calcium Signaling Assay, used to determine functional potency, is also provided.

Surface Plasmon Resonance (SPR) for Binding Kinetics Measurement

SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand and an analyte.

Experimental Protocol:

  • Immobilization of Receptor:

    • A purified PAR (e.g., PAR1 or PAR2) is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip). Amine coupling is a common method, where the primary amines of the receptor are covalently linked to the N-hydroxysuccinimide (NHS)-activated carboxymethylated dextran (B179266) surface of the chip.

    • The sensor surface is first activated with a mixture of NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The purified receptor, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface.

    • Finally, any remaining active sites on the surface are deactivated by injecting ethanolamine.

  • Binding and Dissociation Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • This compound (the analyte) is prepared in a series of concentrations in the running buffer.

    • Each concentration of the peptide is injected over the immobilized receptor surface for a specific duration (association phase), allowing for the binding to occur.

    • The peptide solution is then replaced with the running buffer, and the dissociation of the peptide from the receptor is monitored (dissociation phase).

    • The sensor surface is regenerated between each peptide injection using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.

  • Data Analysis:

    • The SPR signal, measured in response units (RU), is plotted against time to generate a sensorgram.

    • The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of koff to kon (Kd = koff/kon).

Radioligand Binding Assay for Affinity Measurement

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. These assays use a radiolabeled ligand to measure its binding to a receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Cells expressing the target PAR are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in a binding buffer.

  • Saturation Binding Assay (to determine Kd and Bmax of a radiolabeled ligand):

    • A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled version of this compound (if available) or a known radiolabeled PAR ligand.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor.

    • The reactions are incubated at a specific temperature for a time sufficient to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Competition Binding Assay (to determine the Ki of this compound):

    • A fixed amount of membrane preparation is incubated with a fixed concentration of a known radiolabeled PAR ligand and increasing concentrations of unlabeled this compound.

    • The incubation and filtration steps are the same as in the saturation binding assay.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Signaling Assay for Functional Potency

This assay measures the increase in intracellular calcium concentration upon receptor activation, which is a common downstream signaling event for many GPCRs, including PARs.

Experimental Protocol:

  • Cell Culture and Loading:

    • Cells expressing the target PAR (e.g., Jurkat T cells) are cultured to an appropriate density.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.

  • Stimulation and Measurement:

    • The dye-loaded cells are placed in a fluorometric imaging plate reader or a flow cytometer.

    • A baseline fluorescence reading is established.

    • Increasing concentrations of this compound are added to the cells.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis:

    • The peak fluorescence response at each peptide concentration is determined.

    • The data is plotted as the response versus the logarithm of the peptide concentration.

    • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Protease-Activated Receptors

PAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Protease Protease PAR PAR (inactive) Protease->PAR PAR_cleaved PAR (active) PAR->PAR_cleaved Proteolytic Cleavage G_Protein G Protein (GDP) PAR_cleaved->G_Protein activates Peptide This compound Peptide->PAR_cleaved Direct Activation G_Protein_active G Protein (GTP) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector (e.g., PLC) G_Protein_active->Effector activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger produces Ca_Release Ca2+ Release Second_Messenger->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow Start Start Immobilize_Receptor Immobilize PAR on Sensor Chip Start->Immobilize_Receptor Equilibrate Equilibrate with Running Buffer Immobilize_Receptor->Equilibrate Inject_Analyte Inject this compound (Analyte) Equilibrate->Inject_Analyte Measure_Association Measure Association (kon) Inject_Analyte->Measure_Association Inject_Buffer Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation (koff) Inject_Buffer->Measure_Dissociation Regenerate Regenerate Sensor Surface Measure_Dissociation->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze_Data Analyze Data (Calculate Kd) Regenerate->Analyze_Data All Concentrations Tested End End Analyze_Data->End

Caption: Workflow for SPR-based binding kinetics measurement.

References

Confirming SFNGGP-NH2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of SFNGGP-NH2, a peptide derived from the N-terminus of the human chemokine Leukotactin-1 (Lkn-1/CCL15). The primary suspected targets of this peptide are the G protein-coupled receptors (GPCRs) CCR1 and CCR3. Understanding the direct interaction of this compound with these receptors is crucial for elucidating its mechanism of action and potential therapeutic applications.

This document outlines various experimental approaches, from direct binding assays to downstream functional readouts. Each method is presented with its underlying principles, detailed protocols, and a comparative analysis to aid researchers in selecting the most appropriate technique for their specific research goals.

Overview of Target Engagement Methods

Confirming that a ligand binds to its intended target in a complex cellular environment is a critical step in drug discovery and chemical biology. For a peptide like this compound and its putative GPCR targets, CCR1 and CCR3, several robust methods can be employed. These can be broadly categorized into:

  • Direct Binding Assays: These methods directly measure the physical interaction between the ligand and the receptor.

  • Target-Proximal Signaling Assays: These assays measure the immediate downstream consequences of ligand binding and receptor activation.

  • Downstream Functional Assays: These techniques assess the broader cellular responses initiated by receptor engagement.

The choice of assay depends on various factors, including the availability of specific reagents, the required throughput, and the specific question being addressed (e.g., direct binding affinity versus functional agonism or antagonism).

Comparison of Key Target Engagement Assays

The following table summarizes and compares the key characteristics of the most common assays used to confirm ligand-GPCR engagement.

Assay TypeMethodPrincipleKey Parameters MeasuredThroughputAdvantagesDisadvantages
Direct Binding Radioligand Binding Assay Competitive binding of a radiolabeled ligand and the unlabeled test compound (this compound) to the target receptor.Affinity (Ki, Kd), Receptor Density (Bmax)Low to MediumGold standard for quantifying binding affinity; high sensitivity.Requires radioactive materials and specialized handling; lower throughput.
BRET/NanoBRET Assay Bioluminescence Resonance Energy Transfer between a luciferase-tagged receptor and a fluorescently labeled ligand.Real-time binding kinetics (Kon, Koff), Affinity (Kd)Medium to HighReal-time measurements in live cells; no radioactivity.Requires genetic engineering of cells and synthesis of a fluorescent ligand.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Target engagement in intact cells and tissues.Low to MediumLabel-free; applicable in native cells and tissues.Indirect measure of binding; may not be suitable for all membrane proteins.
Target-Proximal β-Arrestin Recruitment Assay Ligand-induced recruitment of β-arrestin to the activated GPCR is measured (e.g., via enzyme complementation or BRET).Potency (EC50), Efficacy, Biased AgonismHighUniversal assay for many GPCRs; suitable for HTS.Measures a specific signaling pathway that may not be the primary functional output.
Signaling Calcium Flux Assay Measurement of intracellular calcium mobilization following GPCR activation (typically Gq-coupled, but can be engineered for Gi).Potency (EC50), Agonist/Antagonist activityHighRapid and sensitive functional readout; amenable to HTS.Not all GPCRs couple to calcium signaling; transient response.
ERK Phosphorylation Assay Detection of the phosphorylation of ERK, a downstream kinase in many GPCR signaling pathways.Potency (EC50), Signal transduction pathway activationMediumIntegrates multiple signaling inputs; reflects a key cellular signaling node.Can be activated by multiple pathways, potentially leading to off-target effects.
Downstream Chemotaxis Assay Measurement of directed cell migration towards a chemoattractant (this compound).Chemotactic potency (EC50), Cell migrationLow to MediumHighly physiological readout for chemokine receptors.Complex biological endpoint; lower throughput and higher variability.
Functional

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CCR1 and CCR3.

Materials:

  • Cells expressing human CCR1 or CCR3 (e.g., HEK293 or CHO cells).

  • Radiolabeled ligands for CCR1 (e.g., [125I]-CCL3) and CCR3 (e.g., [125I]-CCL11).

  • This compound peptide.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from CCR1- or CCR3-expressing cells.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of this compound to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the ability of this compound to induce intracellular calcium mobilization via CCR1 or CCR3.

Materials:

  • Cells endogenously or recombinantly expressing CCR1 or CCR3.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound peptide.

  • A known CCR1/CCR3 agonist as a positive control (e.g., CCL15).

  • A plate reader with fluorescence detection capabilities.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Record the peak fluorescence response for each concentration.

  • Analyze the data to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Objective: To determine if this compound induces the recruitment of β-arrestin to CCR1 or CCR3.

Materials:

  • Cells engineered to co-express a ProLink (PK)-tagged GPCR (CCR1 or CCR3) and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • This compound peptide.

  • A known agonist for CCR1/CCR3.

  • Assay medium and detection reagents provided by the manufacturer.

  • A luminometer.

Procedure:

  • Plate the engineered cells in a 96-well white, solid-bottom plate.

  • Add increasing concentrations of this compound to the wells.

  • Incubate the plate at 37°C for the recommended time (e.g., 90 minutes).

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature to allow the chemiluminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the this compound concentration to determine the EC50.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of CCR1/CCR3 Activation

G cluster_membrane Plasma Membrane CCR CCR1 / CCR3 G_protein G Protein (Gi) CCR->G_protein Activation Beta_arrestin β-Arrestin CCR->Beta_arrestin Recruitment SFNGGP_NH2 This compound SFNGGP_NH2->CCR Binding PLC Phospholipase C (PLC) G_protein->PLC Activation ERK_phos ERK Phosphorylation G_protein->ERK_phos Activation Ca_flux Ca²⁺ Flux PLC->Ca_flux Chemotaxis Chemotaxis Ca_flux->Chemotaxis ERK_phos->Chemotaxis Beta_arrestin->ERK_phos

Caption: CCR1/CCR3 signaling cascade upon this compound binding.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Cell Membranes (CCR1/CCR3 expressing) setup Setup 96-well Plate: - Radioligand - this compound (serial dilution) - Cell Membranes prep->setup incubate Incubate to Equilibrium (e.g., 90 min at RT) setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (remove unbound radioligand) filter->wash count Scintillation Counting (measure bound radioactivity) wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the radioligand competition binding assay.

Experimental Workflow for Calcium Flux Assay

G seed Seed Cells in 96-well Plate load Load Cells with Calcium-sensitive Dye seed->load wash Wash to Remove Excess Dye load->wash measure_baseline Measure Baseline Fluorescence wash->measure_baseline add_ligand Add this compound (various concentrations) measure_baseline->add_ligand record Record Fluorescence Change (real-time) add_ligand->record analyze Data Analysis (Dose-response curve, EC50) record->analyze

Caption: Workflow for the cell-based calcium flux assay.

Conclusion

Confirming the target engagement of this compound with CCR1 and CCR3 is a multi-faceted process that can be approached with a variety of robust experimental techniques. Direct binding assays, such as radioligand binding, provide quantitative affinity data, while functional assays like calcium flux and β-arrestin recruitment confirm the peptide's ability to elicit a cellular response. For a comprehensive understanding, a combination of these methods is recommended. For instance, a direct binding assay could be complemented with a downstream functional assay to link target occupancy with cellular activity. The choice of assays will ultimately be guided by the specific research questions, available resources, and desired throughput.

Structure-Activity Relationship of SFNGGP-NH2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of the peptide SFNGGP-NH2, a key modulator of Protease-Activated Receptors (PARs).

This compound is the tethered ligand sequence for murine Protease-Activated Receptor 3 (PAR3). However, studies have revealed that this peptide does not activate PAR3 itself but rather exhibits cross-reactivity, primarily activating PAR1 and PAR2.[1][2] This guide will delve into the comparative activity of this compound and other relevant PAR-activating peptides, present the experimental methodologies used to determine their activity, and illustrate the associated signaling pathways.

Comparative Biological Activity of PAR-Activating Peptides

The biological activity of this compound and its counterparts is typically assessed by their ability to induce intracellular calcium mobilization upon binding to their respective receptors. The half-maximal effective concentration (EC50) is a standard measure of a peptide's potency, with lower values indicating higher potency. The following table summarizes the EC50 values for the activation of PAR1 and PAR2 by various PAR-derived peptides.

PeptideSequenceOriginTarget Receptor(s)EC50 for PAR1 Activation (µM)EC50 for PAR2 Activation (µM)
This compound Ser-Phe-Asn-Gly-Gly-Pro-NH2Murine PAR3PAR1, PAR2~200~50
TFRGAP-NH2 Thr-Phe-Arg-Gly-Ala-Pro-NH2Human PAR3PAR1, PAR2>100>100
TFLLR-NH2 Thr-Phe-Leu-Leu-Arg-NH2Human PAR1PAR1~10>100
SFLLRN-NH2 Ser-Phe-Leu-Leu-Arg-Asn-NH2Human PAR1PAR1Data not availableData not available
SLIGRL-NH2 Ser-Leu-Ile-Gly-Arg-Leu-NH2Rodent PAR2PAR2>100~50
SLIGKV-NH2 Ser-Leu-Ile-Gly-Lys-Val-NH2Human PAR2PAR2Data not availableData not available

Data is compiled from studies on Jurkat T cells, HEK293 cells, and KNRK-PAR2 cells.[1][2]

Experimental Protocols

The primary method used to determine the activity of these peptides is the calcium mobilization assay . This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Protocol
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected to express the PAR of interest (e.g., PAR1 or PAR2). For studying Gαi/o-coupled receptors that do not naturally signal through calcium, cells can be co-transfected with a promiscuous G-protein like Gα16 to redirect the signal through the phospholipase C pathway.[3]

  • Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3] This dye is cell-permeant and is cleaved by intracellular esterases, trapping it inside the cell. The fluorescence intensity of the dye increases upon binding to calcium.

  • Peptide Stimulation: The cells are then stimulated with varying concentrations of the PAR-activating peptides (e.g., this compound, TFLLR-NH2, SLIGRL-NH2).

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader. The peak fluorescence is proportional to the amount of intracellular calcium released.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 value for each peptide can be calculated. This value represents the concentration of the peptide that elicits a half-maximal response.[3]

Signaling Pathways and Experimental Workflow

The activation of PAR1 and PAR2 by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the physiological and pathological roles of these receptors.

PAR_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling SFNGGP This compound PAR1 PAR1 SFNGGP->PAR1 PAR2 PAR2 SFNGGP->PAR2 Gq11 Gαq/11 PAR1->Gq11 Gi Gαi PAR1->Gi G1213 Gα12/13 PAR1->G1213 PAR2->Gq11 PAR2->G1213 PLC PLCβ Gq11->PLC AC ↓ Adenylyl Cyclase Gi->AC ERK ERK1/2 Activation Gi->ERK RhoA RhoA Activation G1213->RhoA PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca ↑ [Ca2+]i PIP2->Ca PKC PKC Activation PIP2->PKC PKC->ERK

Caption: Signaling pathways activated by this compound through PAR1 and PAR2.

The experimental workflow for determining the structure-activity relationship of this compound and its analogs is a systematic process.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assay Biological Assay cluster_analysis Data Analysis Synth Peptide Synthesis (this compound & Analogs) Purify Purification (HPLC) Synth->Purify Confirm Structure Confirmation (MS) Purify->Confirm Cell_Prep Cell Culture & Transfection (HEK293 with PAR1/PAR2) Confirm->Cell_Prep Dye_Loading Loading with Calcium-sensitive Dye Cell_Prep->Dye_Loading Stimulation Stimulation with Peptides Dye_Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response EC50 EC50 Calculation Dose_Response->EC50 SAR Structure-Activity Relationship Analysis EC50->SAR

Caption: Experimental workflow for SAR studies of this compound.

References

independent verification of SFNGGP-NH2 research findings

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the research findings for the peptide designated SFNGGP-NH2 cannot be provided at this time. A comprehensive search for scientific literature and experimental data relating to a peptide with this specific amino acid sequence has yielded no relevant results.

Researchers, scientists, and drug development professionals who are investigating this peptide are encouraged to verify the amino acid sequence and designation. If "this compound" is a novel or proprietary compound, the requested comparison guide can only be generated once research findings are published and become publicly accessible. For further assistance, it is recommended to consult internal documentation or the original source of the peptide.

Safety Operating Guide

Personal protective equipment for handling SFNGGP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SFNGGP-NH2

Disclaimer: This document provides guidance on the safe handling of the novel synthetic peptide this compound. As this is a research chemical, its chemical, physical, and toxicological properties have not been fully investigated.[1][2][3][4] Therefore, it is imperative to treat this substance as potentially hazardous and to exercise extreme caution in its handling, storage, and disposal.[1] The information provided here is based on best practices for handling novel synthetic peptides and related chemical compounds.

Hazard Identification and Risk Assessment

Given the unknown nature of this compound, a thorough risk assessment should be conducted before any handling. Based on the general nature of synthetic peptides, which are often lyophilized powders, the primary risks are associated with inhalation of airborne particles and direct contact with the skin and eyes.

Potential Hazards:

  • Inhalation: May be harmful if inhaled.

  • Skin Contact: May cause skin irritation. Some individuals may develop allergic reactions upon repeated exposure.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Sensitization: Some components used in peptide synthesis can be sensitizers.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or latex, powder-free. Check for tears before use.To prevent skin contact.
Eye Protection Safety GogglesANSI Z87.1-compliant, with side shields.To protect eyes from dust particles and splashes.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Respirator or Face MaskA NIOSH-approved N95 respirator or a face mask should be used when handling the powder outside of a fume hood to prevent inhalation.To prevent inhalation of the lyophilized powder.
Handling and Storage

Handling:

  • All handling of the lyophilized powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • Before use, allow the sealed container to warm to room temperature in a desiccator to prevent condensation.

  • Avoid creating dust when handling the powder.

  • After handling, thoroughly wash hands with soap and water.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • For long-term stability, store the lyophilized peptide at -20°C or colder in a tightly sealed container with a desiccant.

  • Store away from strong oxidizing agents.

  • Ensure the container is clearly labeled as "this compound - Caution: Potential Hazard - Handle with Care".

Emergency Procedures
IncidentFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spillage Wear appropriate PPE. For a dry spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect all used vials, contaminated gloves, and other disposable materials in a designated, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the peptide should be collected in a labeled hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow Diagram

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

SFNGGP_NH2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Equilibrate Equilibrate Vial to Room Temp DonPPE->Equilibrate Weighing Weigh in Fume Hood Equilibrate->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Spill Spill Occurs Weighing->Spill Experiment Perform Experiment Dissolving->Experiment Dissolving->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE WashHands Wash Hands DoffPPE->WashHands SpillProcedure Follow Emergency Spill Procedure Spill->SpillProcedure

Caption: Workflow for safe handling of this compound, from preparation to disposal.

References

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